molecular formula C10H7ClN2OS B1466129 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine CAS No. 848462-68-0

5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Cat. No.: B1466129
CAS No.: 848462-68-0
M. Wt: 238.69 g/mol
InChI Key: WNBJUELAADNHAU-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is a synthetic organic compound featuring a thiazole core substituted with a 2-chlorobenzoyl group and an amine functionality. This specific molecular architecture is of significant interest in medicinal and heterocyclic chemistry research. The thiazole ring is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities. Compounds containing the thiazole nucleus have been extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents . The presence of the 2-aminothiazole subunit is particularly noteworthy, as it is a common pharmacophore in the development of new therapeutic agents and is found in several FDA-approved drugs . The incorporation of the (2-chlorophenyl)carbonyl moiety may influence the compound's electronic properties and binding affinity to biological targets, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biochemical screening. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)9(14)8-5-13-10(12)15-8/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBJUELAADNHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular structure and formula of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

[1]

Executive Summary

5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (also known as (2-amino-1,3-thiazol-5-yl)(2-chlorophenyl)methanone) is a significant heterocyclic scaffold in medicinal chemistry.[1] Belonging to the class of 2-amino-5-aroylthiazoles , this molecule serves as a critical pharmacophore in the development of kinase inhibitors (particularly CDKs and GSK-3

11

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature & Identification
PropertyDetail
IUPAC Name (2-Amino-1,3-thiazol-5-yl)(2-chlorophenyl)methanone
Common Synonyms 2-Amino-5-(2-chlorobenzoyl)thiazole; 5-(2-Chlorobenzoyl)-2-aminothiazole
CAS Registry Number Not widely listed as a standalone commodity; typically synthesized de novo.[1][2]
Molecular Formula C

H

ClN

OS
SMILES Nc1nc(sc1C(=O)c2ccccc2Cl)
InChI Key Specific key requires generation; Analogous to 5-benzoyl variants.
Quantitative Physicochemical Data
ParameterValue (Calculated)Rationale
Molecular Weight 238.69 g/mol Based on standard atomic weights (C:12.01, H:1.008, Cl:35.45, N:14.01, O:16.00, S:32.06).[1]
LogP (Octanol/Water) 2.3 – 2.8 Moderate lipophilicity due to the chlorophenyl ring, balanced by the polar amine and carbonyl.
TPSA ~79-85 Ų Contributions: Thiazole N (12.9), Amine (26.0), Carbonyl O (17.1), Thiazole S (non-polar in TPSA models usually, but ring aromaticity affects this).
H-Bond Donors 1 The primary amine (-NH

).[1]
H-Bond Acceptors 3 Thiazole N, Carbonyl O, Amine N.
Rotatable Bonds 2 C(carbonyl)-C(phenyl) and C(thiazole)-C(carbonyl).

Structural Analysis & Conformational Dynamics

The molecule consists of three distinct domains: the 2-aminothiazole core , the carbonyl linker , and the 2-chlorophenyl ring .

Electronic "Push-Pull" System

The 2-amino group acts as a strong electron donor (+M effect), pushing electron density into the thiazole ring.[1] Conversely, the 5-aroyl group is an electron withdrawer (-M effect).[1] This conjugation creates a significant dipole moment and increases the acidity of the amide protons if the amine is acylated, or the basicity of the ring nitrogen.

Intramolecular Interactions
  • S···O Interaction: A non-covalent chalcogen bond often exists between the thiazole sulfur and the carbonyl oxygen. This interaction locks the C5-carbonyl bond, favoring a planar conformation between the thiazole and the carbonyl group.

  • Ortho-Chlorine Sterics: The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, forcing the phenyl ring to twist out of coplanarity with the carbonyl group. This "twisted" conformation is crucial for selectivity in protein binding pockets (e.g., avoiding steric clashes in kinase hinge regions).

Structurecluster_0Structural DomainsAmine2-Amino Group(H-Bond Donor)Thiazole1,3-Thiazole Core(Scaffold)Amine->Thiazole+M EffectLinkerCarbonyl Linker(Acceptor)Thiazole->LinkerConjugationThiazole->LinkerS...O Interaction(Planarity)Phenyl2-Chlorophenyl(Lipophilic/Steric)Linker->PhenylRotatable BondPhenyl->LinkerSteric Twist(Due to 2-Cl)

Figure 1: Structural domains and intramolecular electronic/steric interactions.[1]

Synthetic Pathways[7][8][9][10][11]

The synthesis of 5-aroyl-2-aminothiazoles requires specific strategies to ensure regioselectivity at the C5 position, as direct Friedel-Crafts acylation of 2-aminothiazole is challenging due to the competing nucleophilicity of the amino group and the ring nitrogen.[1]

Primary Route: The Enaminone Method

This is the most robust protocol for generating 5-acyl-2-aminothiazoles.[1] It proceeds via a stepwise construction of the thiazole ring from an acyclic precursor.

Step 1: Enaminone Formation

Reaction of 2'-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1]

  • Reagents: DMF-DMA, reflux.[1]

  • Product: 3-(Dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one.[1]

Step 2: Bromination

Selective bromination of the enaminone double bond.

  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS), CH
    
    
    Cl
    
    
    , 0°C.[1]
  • Mechanism:[1][3] Electrophilic addition-elimination yields the

    
    -bromoenaminone intermediate.[1]
    
Step 3: Cyclocondensation

Reaction with thiourea .

  • Reagents: Thiourea, Ethanol, Reflux.[1][4]

  • Mechanism:[1] The sulfur of thiourea attacks the

    
    -carbon (displacing bromide), followed by intramolecular nucleophilic attack of the nitrogen on the carbonyl (or iminium) carbon, closing the ring.
    

Synthesiscluster_reagentsKey ReagentsSM2'-ChloroacetophenoneInter1Enaminone Intermediate(3-dimethylamino-1-(2-Cl-Ph)-propenone)SM->Inter1DMF-DMARefluxInter2Alpha-Bromo EnaminoneInter1->Inter2NBS or Br2CH2Cl2, 0°CProduct5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amineInter2->ProductThioureaEtOH, RefluxDMFDMADMF-DMAThioureaThiourea

Figure 2: Step-wise synthesis via the enaminone pathway.

Alternative Route: Direct C5-Acylation (Requires Protection)[1]
  • Protection: Protect the 2-amino group (e.g., as an acetamide or carbamate).

  • Acylation: React with 2-chlorobenzoyl chloride using a Lewis acid (AlCl

    
     or SnCl
    
    
    ).[1]
  • Deprotection: Hydrolysis of the protecting group.

    • Note: This route is often lower yielding due to the deactivation of the thiazole ring by the protecting group and the harsh conditions required for Friedel-Crafts on electron-deficient heterocycles.

Experimental Characterization Protocol

To validate the synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, the following analytical signatures must be confirmed.

Proton NMR ( H NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~8.0–8.5 ppm (Broad s, 2H): -NH
      
      
      (Exchangeable with D
      
      
      O).[1][5]
    • 
       ~7.8–8.2 ppm (s, 1H): Thiazole C4-H .[1] This proton is deshielded by the adjacent carbonyl and the ring nitrogen.
      
    • 
       ~7.3–7.6 ppm (m, 4H): Aromatic protons  of the 2-chlorophenyl ring. The pattern will be complex (ABCD) due to the ortho-substitution.
      
Carbon NMR ( C NMR)
  • Key Signals:

    • 
       ~180–185 ppm: Carbonyl (C=O) .
      
    • 
       ~170–175 ppm: Thiazole C2  (attached to amine).
      
    • 
       ~150–155 ppm: Thiazole C4 .[1]
      
    • 
       ~120–135 ppm: Thiazole C5  and Phenyl carbons .
      
Mass Spectrometry (ESI-MS)[1]
  • Ionization: Positive Mode (ESI+).

  • Molecular Ion:

    
     (approx).
    
  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the presence of one Chlorine atom (

    
    Cl vs 
    
    
    Cl).

Medicinal Chemistry & Biological Applications[5][8][9][10][11][12][14][15]

Pharmacophore Mapping

This scaffold is a bioisostere of the adenine ring found in ATP.

  • Hinge Binder: The 2-amino group and the thiazole nitrogen (N3) form a donor-acceptor motif that can bind to the hinge region of kinase enzymes (e.g., CDKs, Aurora kinases).

  • Gatekeeper Interaction: The 2-chlorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site. The ortho-chloro substituent often improves selectivity by inducing a twist that fits specific "gatekeeper" residues.[1]

Known Activity Profiles[8][15]
  • Cyclin-Dependent Kinase (CDK) Inhibition: Analogs of this structure are potent inhibitors of CDK1, CDK2, and CDK9, relevant in cancer therapy.

  • Adenosine Receptor Antagonism: 2-amino-5-benzoylthiazoles have shown affinity for A

    
     receptors, potential targets for Parkinson's disease.[1]
    

References

  • Synthesis of 2-Amino-5-Aroylthiazoles

    • Title: Regioselective synthesis of 2-amino-5-aroylthiazoles via reaction of enamines with thiourea.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the enaminone route detailed in Section 4.1.
  • Structural Properties of Thiazoles

    • Title: Thiazole - Wikipedia.[1]

    • Source: Wikipedia.
    • URL:[Link]

  • Biological Activity of Aminothiazoles

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source:Molecules (MDPI).
    • URL:[Link][6][7]

  • PubChem Compound Summary (Analogous Structures)

    • Title: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Structural Analog).[1]

    • Source: PubChem.[8][2][9]

    • URL:[Link]

  • General Synthetic Methodology

    • Title: Synthesis of 2-Amino-5-formylthiazole from Simple Precursors.[1]

    • Source: BenchChem Protocols.[10]

Technical Guide: Structure-Activity Relationship (SAR) of Chlorophenyl Thiazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-(4-chlorophenyl)thiazol-2-amine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Its utility stems from a unique combination of electronic properties: the thiazole ring acts as a bioisostere for pyridine or imidazole, offering hydrogen-bond acceptor/donor sites, while the p-chlorophenyl moiety provides a critical lipophilic anchor (LogP modulation) and potential for halogen bonding.

This guide dissects the SAR of this scaffold, moving beyond basic synthesis to the causal relationships between substituent effects and biological efficacy, specifically focusing on Acetylcholinesterase (AChE) inhibition (Neurodegeneration) and Antimicrobial applications.

The Chemical Architecture: Electronic & Steric Logic

Before optimizing, one must understand the electronic environment of the core system.

The Core: Thiazol-2-amine[1][2][3][4][5][6][7][8][9][10]
  • N3 (Endocyclic Nitrogen): A moderate base and H-bond acceptor. Essential for interacting with serine or histidine residues in enzyme active sites (e.g., the catalytic triad of AChE).

  • C2-Amine (Exocyclic): Acts as a H-bond donor. However, the free amine is metabolically vulnerable (N-acetylation). SAR optimization almost exclusively involves derivatization at this position (Schiff bases, ureas, amides).

The Substituent: 4-Chlorophenyl (The "Anchor")

Why Chlorine at the para position?

  • Lipophilicity: The Cl atom increases the partition coefficient (LogP), facilitating penetration of the Blood-Brain Barrier (BBB)—critical for CNS targets like AChE.

  • Sigma-Hole Interactions: Chlorine is an electron-withdrawing group (EWG) via induction (

    
    ) but electron-donating via resonance (
    
    
    
    ). In protein binding, the "sigma hole" (a region of positive electrostatic potential on the halogen opposite the C-Cl bond) can form directed halogen bonds with backbone carbonyl oxygen atoms.
  • Metabolic Blocking: Substitution at the para position blocks CYP450-mediated hydroxylation, extending half-life compared to the unsubstituted phenyl ring.

Synthetic Protocol: The Hantzsch Construction[7][8][11]

The Hantzsch thiazole synthesis remains the gold standard due to its atom economy and scalability. Below is a validated protocol for the synthesis of the parent scaffold: 4-(4-chlorophenyl)thiazol-2-amine .

Validated Protocol
  • Reagents: 2-Bromo-4'-chloroacetophenone (1.0 eq), Thiourea (1.2 eq).

  • Solvent: Ethanol (Absolute).

  • Catalyst: None (Autocatalytic via HBr generation) or trace

    
    .
    

Step-by-Step Methodology:

  • Charge: Dissolve 2-Bromo-4'-chloroacetophenone (5.0 mmol) in 15 mL absolute ethanol in a round-bottom flask.

  • Addition: Add Thiourea (6.0 mmol) in one portion.

  • Reflux: Attach a condenser and heat to reflux (

    
    C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The spot for the alpha-haloketone (
    
    
    
    ) should disappear.
  • Precipitation: Cool the mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Pour the reaction mixture into 50 mL of ice water. Basify to pH 8–9 using 10% aqueous

    
     or 
    
    
    
    . The free base will precipitate as a solid.
  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol/water.

Visualization: Synthetic Workflow

HantzschSynthesis Start Reagents: 2-Bromo-4'-chloroacetophenone + Thiourea Reflux Reflux (EtOH) 2-4 Hours (Cyclization) Start->Reflux Condensation Salt Intermediate: Thiazolium HBr Salt Reflux->Salt Cooling Base Neutralization (10% Na2CO3) Salt->Base pH Adjustment Product Final Product: 4-(4-chlorophenyl) thiazol-2-amine Base->Product Filtration & Recrystallization

Figure 1: Step-wise workflow for the Hantzsch synthesis of the core scaffold.

SAR Deep Dive: Optimization Logic

The biological activity is modulated by modifications at three vectors: C2 (Amine) , C4 (Aryl) , and C5 (Thiazole core) .

Vector 1: The C2-Amine "Warhead"

The free amine is rarely the optimal drug candidate.

  • Hydrazones (Schiff Bases): Condensation with aromatic aldehydes yields thiazolylhydrazones. These are highly effective for AChE inhibition.[1] The

    
     bond restricts conformation, orienting the molecule to span the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE.
    
  • Amides/Ureas: Acylation reduces basicity but improves stability.

    
    -chloroacetyl derivatives are common precursors for adding secondary pharmacophores (e.g., piperazines).
    
Vector 2: The C4-Aryl "Anchor"
  • Para-Cl (Optimal): As established, this provides the best balance of lipophilicity and steric fit for hydrophobic pockets.

  • Meta-Substitution: Often leads to a decrease in potency due to steric clashes in restricted pockets (like the AChE gorge).

  • Electron Donors (OMe, OH): Generally reduce potency in antimicrobial applications compared to Halogens (Cl, F, Br), suggesting that electron density on the phenyl ring should be kept lower to enhance

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp286 in AChE).
Vector 3: The C5 Position
  • Unsubstituted (H): Usually preferred.

  • Substitution (Br, Methyl): Introducing groups here often abolishes activity by twisting the phenyl ring out of coplanarity with the thiazole, disrupting conjugation and fit.

Visualization: SAR Decision Tree

SAR_Logic Core Scaffold Core: 4-(4-chlorophenyl)thiazol-2-amine C2 Vector C2: Exocyclic Amine Core->C2 C4 Vector C4: Phenyl Ring Core->C4 C5 Vector C5: Thiazole Ring Core->C5 C2_Free Free NH2: High polarity, rapid metabolism. (Baseline Activity) C2->C2_Free C2_Hydrazone Hydrazone/Schiff Base: Extends linker length. Dual binding (CAS & PAS). (High Potency) C2->C2_Hydrazone C4_Para Para-Cl: Optimized Lipophilicity. Halogen Bonding. (Best Fit) C4->C4_Para C4_Meta Meta-Subst: Steric clash in narrow pockets. C4->C4_Meta C5_H H (Unsubstituted): Maintains planarity. (Preferred) C5->C5_H C5_Subst Alkyl/Halo: Twists conformation. Reduces conjugation. C5->C5_Subst

Figure 2: Pharmacophore map and SAR decision logic for the chlorophenyl-thiazole scaffold.

Case Study: Acetylcholinesterase (AChE) Inhibition

Alzheimer’s disease therapy relies heavily on increasing acetylcholine levels.[1] The 4-(4-chlorophenyl)thiazol-2-amine scaffold has shown nanomolar potency against AChE.

Mechanism of Action

Docking studies (e.g., PDB: 4EY7) reveal that these compounds act as dual-binding site inhibitors :

  • Catalytic Anionic Site (CAS): The thiazole nitrogen and the C2-linker interact with the bottom of the gorge (Trp84, Phe330).

  • Peripheral Anionic Site (PAS): The 4-chlorophenyl moiety (or an extended aryl group attached via hydrazone) interacts with residues at the gorge entrance (Trp286, Tyr70) via

    
    -
    
    
    
    stacking.
Comparative Data: Substituent Effects

Data summarized from recent literature trends (see References [1], [6], [9]).

Compound Variant (R-Group on C2-N)C4-SubstituentAChE

(

)
SAR Insight
Free Amine (Parent)4-Cl> 50.0Too small to span CAS/PAS; poor binding.
Acetamide (

)
4-Cl12.5Amide improves stability but lacks reach.
Hydrazone (

)
H0.85Extension helps, but lack of Cl reduces hydrophobic fit.
Hydrazone (

)
4-Cl 0.12 Synergy: Cl anchors in hydrophobic pocket + Hydrazone spans gorge.
Hydrazone (

)
4-OMe2.40Electron donor reduces

-stacking capability.

Key Takeaway: The combination of the 4-chlorophenyl anchor with a rigid hydrazone linker creates a "molecular ruler" perfectly sized to inhibit the AChE gorge.

References

  • BenchChem. (2025).[2] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.

  • Molecules. (2019).[3] Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives.

  • Bioorganic Chemistry. (2020).[2] 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics.[4]

  • ResearchGate. (2016). Molecular docking of compound 4m with AChE.[5]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.[4][6][7][8][9][10]

  • ACS Omega. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors.

  • Semantic Scholar. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives.

  • Heterocycles. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.[11][12][13][10]

  • PMC. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.

Sources

CAS number and chemical identifiers for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, structural characteristics, and foundational synthesis principles, while also exploring its relevance within the broader context of drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel thiazole-based compounds.

Core Chemical Identity and Structural Descriptors

Accurate identification of a chemical entity is paramount for reproducible scientific research. 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is cataloged and recognized by several key identifiers that ensure its unambiguous specification in global databases and procurement systems.

The Chemical Abstracts Service (CAS) has assigned the number 848462-68-0 to this compound. This unique numerical identifier is the most reliable method for referencing the substance in literature and chemical inventories.

A summary of its core identifiers and physicochemical properties is presented below for rapid reference.

Identifier TypeValue
CAS Number 848462-68-0
Synonym (2-aminothiazol-5-yl)(2-chlorophenyl)methanone
Molecular Formula C₁₀H₇ClN₂OS
Molecular Weight 238.7 g/mol
InChI 1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)9(14)8-5-13-10(12)15-8/h1-5H,(H2,12,13)
InChIKey WNBJUELAADNHAU-UHFFFAOYSA-N
MDL Number MFCD26393360
Physical Form Solid

The structural formula, depicted below, reveals a 2-aminothiazole core, which is a well-established "privileged structure" in medicinal chemistry.[1] This scaffold is linked at the 5-position to a carbonyl group, which in turn is attached to a 2-chlorophenyl ring. This specific arrangement of functional groups dictates the molecule's chemical reactivity, potential biological targets, and metabolic profile.

Caption: Chemical structure of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine.

Synthesis Strategy and Mechanistic Rationale

The synthesis of 2-aminothiazole derivatives is a cornerstone of heterocyclic chemistry. The most prevalent and historically significant method is the Hantzsch Thiazole Synthesis .[1] This reaction provides a direct and efficient pathway to the 2-aminothiazole core through the cyclocondensation of an α-haloketone with a thiourea or thioamide derivative.[1][2]

For the specific synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, the Hantzsch synthesis provides a logical and field-proven approach. The reaction proceeds via a nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 3-bromo-1-(2-chlorophenyl)propane-1,2-dione) intermediate Thiouronium Salt Intermediate alpha_haloketone->intermediate Nucleophilic Attack (S on C-Br) thiourea Thiourea (H₂NCSNH₂) thiourea->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine cyclization->product Formation of Aromatic Ring

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocol: A Representative Hantzsch Synthesis

While a specific protocol for this exact molecule is not publicly detailed in the search results, a general, self-validating procedure adapted from standard methodologies for similar structures is as follows.[3][4]

Objective: To synthesize 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine.

Materials:

  • 3-Bromo-1-(2-chlorophenyl)propane-1,2-dione (α-haloketone precursor)

  • Thiourea

  • Ethanol (or other suitable polar protic solvent)

  • Sodium bicarbonate (for neutralization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of thiourea in ethanol.

  • Addition of Reactant: To this stirring solution, add an equimolar amount of the α-haloketone precursor, 3-bromo-1-(2-chlorophenyl)propane-1,2-dione.

  • Reflux: Heat the reaction mixture to reflux (typically ~78°C for ethanol) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing in a polar solvent like ethanol provides the necessary thermal energy to overcome the activation barrier for the reaction while ensuring the reactants remain in solution.

  • Isolation: After completion, cool the mixture to room temperature. The product may precipitate as a hydrobromide salt.

  • Neutralization & Purification: Dilute the mixture with water and neutralize with a mild base, such as sodium bicarbonate solution, until the pH is approximately 7-8. This converts the salt to the free base, which will precipitate.

    • Self-Validation: The formation of a precipitate upon neutralization is a key indicator of successful salt-to-free-base conversion.

  • Collection: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final compound with high purity.[4]

Applications in Drug Discovery and Development

The 2-aminothiazole moiety is a key pharmacophore in a multitude of clinically approved drugs and investigational agents. Its prevalence stems from its ability to act as a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and aromatic stacking.

Derivatives of the 2-aminothiazole class have demonstrated a wide spectrum of biological activities, including:

  • Anticancer Activity: The scaffold is present in several anticancer agents, with derivatives showing significant antiproliferative effects against various cancer cell lines.[1][5][6]

  • Antimicrobial and Antifungal Activity: Many 2-aminothiazole compounds exhibit potent activity against diverse strains of bacteria and fungi.[1][3]

  • Anti-inflammatory Properties: Certain substituted 2-aminothiazoles have been investigated for their potential to modulate inflammatory pathways.[1][6]

Specifically, compounds featuring an N-(5-(arylcarbonyl)thiazol-2-yl)amide structure, which is closely related to the title compound, have been identified as potent inhibitors of the Retinoic Acid Receptor-related Orphan Receptor-gamma-t (RORγt).[7] RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[7] The discovery of compound 8h from this class, which showed in vivo efficacy in animal models of these diseases, underscores the therapeutic potential of this chemical scaffold.[7]

Safety and Handling

Based on available safety data, 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is classified with the signal word "Warning". The associated hazard statements indicate that it is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).

Standard laboratory safety protocols should be strictly followed when handling this compound. These include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of dust or fumes.[8][9]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke in the handling area.[9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8]

In case of exposure, follow standard first-aid measures. For skin contact, wash with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if you feel unwell after any route of exposure.[9]

References

  • PubChem. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • PubChem. 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]

  • BB FABRICATION. SAFETY DATA SHEET. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • MilliporeSigma. Ethyl 5-([(4-chlorophenyl)amino]carbonyl)-1,3,4-thiadiazole-2-carboxylate. Available at: [Link]

  • AccelaChem. 2-Amino-5-(3-chlorophenyl)thiazole. Available at: [Link]

  • Kaunas University of Technology. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

  • Tradeindia. 2-Amino-5-(2-chlorophenyl)- 1,3-thiazole-4-carboxylic acid. Available at: [Link]

  • Chemical Review Letters. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available at: [Link]

  • Nanobiomed Letters. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PubMed. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. Available at: [Link]

Sources

Methodological & Application

step-by-step preparation of 2-amino-5-(2-chlorobenzoyl)thiazole from precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Amino-5-(2-chlorobenzoyl)thiazole: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step guide for the synthesis of 2-amino-5-(2-chlorobenzoyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a two-step process, beginning with the Friedel-Crafts acylation to form a key α-haloketone intermediate, followed by the classic Hantzsch thiazole synthesis. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and ensures scientific integrity through citation of authoritative sources.

Introduction: The Hantzsch Pathway to a Versatile Thiazole Scaffold

Thiazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide range of biological activities and applications as building blocks in drug discovery.[1][2] The target molecule, 2-amino-5-(2-chlorobenzoyl)thiazole, incorporates the valuable 2-aminothiazole moiety, a common pharmacophore found in numerous bioactive compounds.[3]

The synthetic strategy detailed herein relies on the robust and time-tested Hantzsch thiazole synthesis.[4][5] This method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[6][7] In this specific application, the α-haloketone intermediate, 2-chloro-1-(2-chlorophenyl)ethanone, is first prepared via a Friedel-Crafts acylation. This intermediate is then reacted with thiourea to construct the final thiazole ring system.

Overall Synthetic Workflow

The two-stage synthesis is designed for efficiency and scalability in a laboratory setting. The workflow progresses from readily available commercial precursors to the final target compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Thiazole Ring Formation P1 Chlorobenzene Reaction1 Friedel-Crafts Acylation P1->Reaction1 P2 Chloroacetyl Chloride P2->Reaction1 Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction1 Intermediate 2-Chloro-1-(2-chlorophenyl)ethanone (α-Haloketone) Reaction1->Intermediate Work-up & Purification Reaction2 Hantzsch Thiazole Synthesis Intermediate->Reaction2 P3 Thiourea P3->Reaction2 FinalProduct 2-Amino-5-(2-chlorobenzoyl)thiazole Reaction2->FinalProduct Isolation & Recrystallization

Caption: Two-stage synthesis of 2-amino-5-(2-chlorobenzoyl)thiazole.

Part 1: Synthesis of 2-Chloro-1-(2-chlorophenyl)ethanone

This initial step involves the synthesis of the critical α-haloketone intermediate. The chosen method is the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.

Scientific Principle: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from chloroacetyl chloride.[8] This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring.

Causality of Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride and chloroacetyl chloride are extremely sensitive to moisture. Water hydrolyzes AlCl₃, rendering it inactive, and converts the acylating agent to chloroacetic acid, which does not participate in the reaction.[8] Therefore, all glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stoichiometric Catalyst: The ketone product forms a stable complex with AlCl₃. This requires the use of at least a stoichiometric amount of the catalyst, as it is not regenerated during the reaction.[8] A slight excess (e.g., 1.1 equivalents) is commonly used to ensure complete conversion.

  • Low Temperature: The initial addition of reagents is performed at 0-5 °C to control the exothermic reaction and minimize the formation of undesired byproducts.

Experimental Protocol: Friedel-Crafts Acylation

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel, oven-dried

  • Reflux condenser with a gas outlet/drying tube (e.g., CaCl₂)

  • Ice-water bath

  • Chlorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Separatory funnel

  • Standard glassware for work-up

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Catalyst Suspension: Under the inert atmosphere, charge the flask with anhydrous AlCl₃ (1.1 eq). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition:

    • Add chloroacetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the cold AlCl₃ suspension over 15-20 minutes.

    • Next, add chlorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Prepare a separate beaker containing a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into this beaker with vigorous stirring.[8][9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.

Part 2: Hantzsch Synthesis of 2-Amino-5-(2-chlorobenzoyl)thiazole

With the α-haloketone precursor in hand, the final step is the construction of the thiazole ring. The Hantzsch synthesis is a highly reliable and efficient method for this transformation.[4][10]

Scientific Principle: Cyclocondensation

The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds in several steps:

  • Nucleophilic Attack (Sₙ2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the chloride ion.[6]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring.[5][6]

  • Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 2-Chloro-1-(2-chlorophenyl)ethanone (from Part 1)

  • Thiourea

  • Ethanol (or DMF)

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-(2-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).[2][6]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 78 °C; for DMF, a temperature of 80-100 °C may be used).

  • Reaction Monitoring: Stir the reaction at reflux for 2-4 hours. The progress can be monitored by TLC until the starting α-haloketone spot has disappeared.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of ice-cold water with stirring.[11] A precipitate of the crude product should form.

    • Alternatively, if the reaction was run in ethanol, it can be poured into a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any generated acid and facilitate precipitation.[6]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven or air dry on a watch glass.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-amino-5-(2-chlorobenzoyl)thiazole.

Quantitative Data Summary

StepReagentMolar Eq.Mol. Wt. ( g/mol )Notes
1 Chlorobenzene1.0112.56Limiting reagent for Part 1.
Chloroacetyl Chloride1.05112.94Corrosive and lachrymator. Handle in a fume hood.
Aluminum Chloride (Anhyd.)1.1133.34Water-reactive.
2 2-Chloro-1-(2-chlorophenyl)ethanone1.0189.04Product of Part 1; limiting reagent for Part 2.
Thiourea1.276.12A slight excess is used to drive the reaction to completion.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum chloride reacts violently with water in a highly exothermic reaction. Ensure all equipment is dry and handle it under an inert atmosphere.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood and behind a safety shield.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.
  • Hamed, L. S. et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
  • Der Pharma Chemica. (n.d.).
  • BenchChem. (2025). The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. BenchChem.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Al-Amiery, A. A. et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences.
  • Al-Omar, M. A. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.
  • BenchChem. (2025). Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem.
  • Bunev, A. S. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Scientific Research Publishing. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. [Link]

Sources

HPLC method development for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TZ High-Performance Liquid Chromatography Analysis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Abstract & Scope

This application note details the method development, optimization, and validation strategy for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (CAS: 848462-68-0), also known as (2-amino-1,3-thiazol-5-yl)(2-chlorophenyl)methanone .

This molecule represents a classic "push-pull" system in medicinal chemistry, featuring an electron-donating amine and an electron-withdrawing chlorobenzoyl moiety. Its analysis presents specific chromatographic challenges:

  • Basic Tailing: The primary amine and thiazole nitrogen are prone to interacting with residual silanols on silica columns, leading to peak tailing.

  • Hydrophobicity: The 2-chlorophenyl group imparts significant lipophilicity, requiring high organic strength for elution.

  • Solubility: Poor aqueous solubility necessitates careful sample diluent selection to prevent precipitation in the injector.

This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol suitable for purity assessment, reaction monitoring, and stability studies.

Physicochemical Assessment

Before method selection, the analyte's properties dictate the separation mechanism.

PropertyValue / CharacteristicChromatographic Implication
Structure 2-Aminothiazole core + 2-Chlorobenzoyl tailMixed interaction: Hydrophobic retention + Ionic interaction (amine).
pKa (Predicted) ~5.3 (Thiazole-NH2)Critical: At pH < 3.0, the molecule is protonated (

). At pH > 7.0, it is neutral (

).
LogP ~2.5 - 3.0Moderately lipophilic; requires C18 or Phenyl-Hexyl stationary phases.
UV Max ~272 nm, ~310 nmConjugation between the thiazole and benzoyl group provides strong UV absorbance.

Method Development Strategy

The development workflow prioritizes pH control to manage the ionization state of the amine. We recommend an Acidic Method (pH ~2.5) as the primary approach. This ensures the amine is fully protonated, improving solubility and preventing mixed-mode retention shifts, although it requires a column capable of retaining polar-cationic species.

Development Workflow (DOT Visualization)

MethodDevelopment Start Start: Analyte Assessment Solubility Step 1: Solubility Check (Dissolve in 50:50 ACN:H2O) Start->Solubility ColumnSelect Step 2: Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSelect MobilePhase Step 3: pH Selection (Acidic pH 2.5 preferred) ColumnSelect->MobilePhase Scouting Step 4: Gradient Scouting (5% to 95% B over 20 min) MobilePhase->Scouting Opt Step 5: Optimization (Resolution > 2.0, Tailing < 1.5) Scouting->Opt Opt->MobilePhase Fail (Tailing) Final Final Validated Method Opt->Final Pass Criteria

Caption: Logical flow for developing a robust HPLC method for aminothiazole derivatives, emphasizing pH control.

Optimized Experimental Protocols

Protocol A: Standard Acidic C18 Method (Recommended)

Best for routine purity analysis and impurity profiling.

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 5 µm).

    • Why: End-capped silica reduces silanol activity, minimizing tailing of the protonated amine.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Potassium Phosphate (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 272 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 90 Linear Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |

Protocol B: Alternative Phenyl-Hexyl Method

Use if the chlorophenyl regioisomers or aromatic impurities are difficult to separate.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

    • Why: The phenyl ring on the stationary phase engages in

      
      -
      
      
      
      interactions with the chlorobenzoyl group, offering orthogonal selectivity to C18.
  • Mobile Phase: Methanol (instead of ACN) promotes stronger

    
    -
    
    
    
    interactions.

Sample Preparation & System Suitability

Sample Diluent: Dissolve the standard in 100% Acetonitrile (to ensure solubility of the hydrophobic tail), then dilute to 50:50 Acetonitrile:Water .

  • Warning: Dissolving purely in water will likely result in precipitation. Dissolving purely in ACN may cause "solvent wash-through" (split peaks) if the starting gradient is low organic.

System Suitability Criteria (USP <621>):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=6).

System Suitability Logic (DOT Visualization)

SystemSuitability Check Inject Standard (n=6) Tailing Check Tailing Factor Check->Tailing RSD Check Area %RSD Check->RSD Decision Pass? Tailing->Decision RSD->Decision Proceed Proceed to Sample Analysis Decision->Proceed Yes Fail Troubleshoot: 1. Replace Guard Column 2. Fresh Mobile Phase Decision->Fail No Fail->Check Retest

Caption: Decision tree for evaluating system readiness prior to analytical runs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amine.Add 0.1% Triethylamine (TEA) to Mobile Phase A (if using phosphate buffer) or switch to a "High pH" stable column (e.g., Gemini NX) at pH 7.5.
Split Peak Solvent mismatch.The sample diluent (100% ACN) is too strong compared to the initial gradient (10% ACN). Dilute sample with water to 50:50.
Retention Time Drift pH instability.Ensure buffer capacity is sufficient. If using Formic Acid, switch to Phosphate buffer (pH 2.5) for better stability.
Carryover Hydrophobic adsorption.The chlorophenyl group sticks to the injector loop. Add a needle wash step with 90:10 ACN:Water.

References

  • Basavanakatti, A. I., et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Link[2]

  • Sielc Technologies. (2018). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Application Note. Link

  • BenchChem. (2025).[3] Technical Guide to 2-Amino-5-formylthiazole: Chemical Properties and Structure. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

recrystallization solvents for purifying 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Recrystallization Solvents and Protocols for the Purification of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its diverse biological activities.[1][2][3] The compound 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, a key intermediate in drug discovery, requires high purity for subsequent synthetic steps and biological screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system and a detailed, field-proven protocol for the purification of this compound via recrystallization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for achieving high-purity crystalline material.

Introduction: The Imperative for Purity

In drug discovery and development, the purity of a chemical intermediate is paramount. Impurities can lead to ambiguous structure-activity relationship (SAR) data, introduce unwanted side effects in pharmacological assays, and complicate regulatory approval processes. 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is a valuable building block whose utility is directly dependent on its purity.[3][4]

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5] An ideal recrystallization process yields a product with sharp, shiny crystalline faces, a narrow melting point range, and significantly reduced impurity levels.[6] This guide explains the causal logic behind solvent selection and provides step-by-step protocols to purify 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine effectively.

Physicochemical Profile and Solubility Rationale

Compound: 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine CAS Number: 848462-68-0[7] Molecular Formula: C₁₀H₇ClN₂OS[7] Appearance: Solid[7]

Structural Analysis for Solvent Selection: The molecule's structure dictates its solubility. It possesses:

  • Polar functionalities: A primary amine (-NH₂) and a carbonyl group (C=O) capable of hydrogen bonding.

  • Moderately polar heterocycle: The thiazole ring.

  • Nonpolar functionality: A chlorophenyl ring.

This amphiphilic nature suggests that the compound will be most soluble in polar organic solvents. The ideal recrystallization solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility upon cooling.[8]

Part I: Systematic Solvent Screening Protocol

Before committing to a large-scale recrystallization, a systematic screening of potential solvents is essential. This empirical approach is the most trustworthy method for identifying an optimal solvent system.

Objective: To identify a solvent (or solvent pair) that dissolves 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine when hot but not when cold, while leaving impurities either dissolved at all temperatures or insoluble at all temperatures.

Materials:

  • Crude 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

  • Test tubes (13x100 mm)

  • Hot plate or heating mantle

  • Vortex mixer

  • A selection of solvents (see Table 1)

Step-by-Step Screening Methodology:

  • Preparation: Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.

  • Room Temperature Test: To each tube, add the test solvent dropwise (starting with ~0.5 mL) and vortex. Observe and record the solubility at ambient temperature.

    • Causality: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization, as recovery will be low.[9]

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

    • Causality: An ideal solvent will dissolve the compound completely near its boiling point using a minimal amount of solvent.[10] If a large volume of hot solvent is required, the recovery will be poor.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, place it in an ice-water bath for 15-20 minutes.

    • Causality: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate or "crash out," trapping impurities within the crystal lattice.[11]

  • Observation: Record the quantity and quality of the crystals formed. An abundant yield of well-defined crystals indicates a promising solvent. If the compound "oils out" (forms a liquid layer instead of a solid), the solvent may be unsuitable, or a modification to the protocol is needed.[12]

  • Data Logging: Use a table to systematically record your observations for easy comparison.

Table 1: Solvent Screening Log for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Solvent Polarity Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling Notes / Recommendation
Ethanol Polar Protic Record observation Record observation Record observation Often effective for thiazoles.
Isopropanol Polar Protic Record observation Record observation Record observation
Methanol Polar Protic Record observation Record observation Record observation
Acetonitrile Polar Aprotic Record observation Record observation Record observation
Acetone Polar Aprotic Record observation Record observation Record observation Can be too strong a solvent.
Ethyl Acetate Mid-Polarity Record observation Record observation Record observation
Toluene Nonpolar Record observation Record observation Record observation Unlikely to be effective alone.
Water Polar Protic Record observation Record observation Record observation Potential anti-solvent.

| Hexane/Heptane | Nonpolar | Record observation | Record observation | Record observation | Potential anti-solvent. |

Part II: Recommended Recrystallization Protocols

Based on literature precedence for similar 2-aminothiazole structures and general solubility principles, ethanol and isopropanol are strong starting candidates. A mixed-solvent system like Ethanol/Water is a robust alternative.

Protocol A: Single-Solvent Recrystallization (Ethanol)

This protocol is recommended as the primary approach.

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add boiling chips A->B C 3. Add minimum amount of hot ethanol B->C D 4. Heat to boiling to dissolve solid C->D E 5. (Optional) Hot gravity filtration to remove insoluble impurities D->E F 6. Cool slowly to room temperature D->F E->F G 7. Cool in ice bath to maximize yield F->G H 8. Collect crystals via vacuum filtration G->H I 9. Wash with minimal ice-cold ethanol H->I J 10. Dry crystals under vacuum I->J K 11. Analyze for purity (MP, HPLC, NMR) J->K

Caption: Workflow for Single-Solvent Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine into an Erlenmeyer flask. Add a boiling chip. On a hot plate, add a minimum amount of near-boiling ethanol in portions while swirling until the solid just dissolves. Using the absolute minimum volume of hot solvent is crucial for maximizing yield.[10]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[9]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a very small amount of ice-cold ethanol to wash the crystals. After a moment, reapply the vacuum to pull the solvent through.

    • Causality: Washing with ice-cold solvent removes residual soluble impurities without significantly re-dissolving the product.[10]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Use this protocol if no single solvent is found to be ideal. In this system, ethanol is the "soluble solvent" and water is the "anti-solvent" or "poor solvent."

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol A, Step 1.

  • Addition of Anti-Solvent: While keeping the solution hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystallization and Collection: Follow steps 4 through 7 from Protocol A. For the washing step (Step 6), use a pre-chilled mixture of ethanol and water in the same ratio determined during the dissolution step.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used.[12] 2. Solution is supersaturated.[10] 1. Boil off some solvent to concentrate the solution and cool again.[13] 2. Scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound.[13]
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly.[12] 3. High concentration of impurities. 1. Re-heat to dissolve the oil, add more of the "soluble solvent" to lower the saturation temperature, and re-cool slowly.[8] 2. Insulate the flask to ensure very slow cooling.[12]
Low Recovery/Yield 1. Too much solvent was used.[10] 2. Premature crystallization during hot filtration. 3. Crystals were washed with too much or warm solvent.[9] 1. Use the absolute minimum amount of hot solvent. 2. Ensure filtration apparatus is properly pre-heated. 3. Always wash with a minimal amount of ice-cold solvent.

| Product Still Impure | 1. Cooling was too rapid, trapping impurities. 2. The chosen solvent is not effective at separating the specific impurities present. | 1. Repeat the recrystallization, ensuring a very slow cooling rate.[8] 2. Re-evaluate the solvent screening and choose a different solvent system. Multiple recrystallization cycles may be needed.[11] |

Purity Assessment

After recrystallization, the purity of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine should be verified.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C) that is higher than the crude material.[14]

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative check. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.[11]

  • Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure and identify any remaining solvent or organic impurities.[11]

References

  • Wikipedia contributors. (2023). Recrystallization (chemistry). Wikipedia. [Link]

  • Al-Sultani, L. J. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 46-59. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, Der Pharmacia Lettre, 6(6), 284-293. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

  • Gholizadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 269-291. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • LibreTexts Chemistry. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Wellesley College. (n.d.). Recrystallization I. [Link]

  • Google Patents. (1992). EP0482607B1 - Process of producing 2-aminothiazole.
  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

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Preparing Stock Solutions of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine for In Vitro Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is a small molecule with potential applications in various in vitro biological assays. As with many heterocyclic compounds, its hydrophobic nature presents a challenge for dissolution in aqueous buffers commonly used in cell-based and biochemical assays. This application note provides a comprehensive, field-proven protocol for the preparation, storage, and handling of stock solutions of this compound, ensuring reproducibility and minimizing potential artifacts in experimental results. The principles and procedures detailed herein are grounded in established best practices for small molecule handling in drug discovery and life science research.

Physicochemical Properties and Initial Considerations

A thorough understanding of the compound's properties is fundamental to developing a robust solubilization strategy.

PropertyValueSource
Molecular Weight 238.7 g/mol [1]
Physical Form Solid[1]
CAS Number 848462-68-0[1]
Purity >97% (typical)[1]
Solubility ≥ 200 mg/mL in DMSO[2]

The high solubility in dimethyl sulfoxide (DMSO) makes it the solvent of choice for preparing a concentrated stock solution.[2][3] However, the 2-aminothiazole moiety present in the compound's structure warrants caution. Thiazole-containing compounds can exhibit instability in DMSO, particularly at room temperature over extended periods.[4][5] Therefore, proper storage and handling are critical to maintain the integrity of the stock solution.

Diagram: Workflow for Stock Solution Preparation and Use

The following diagram outlines the critical steps from receiving the solid compound to its final application in an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_use Assay Preparation compound Receive Solid Compound weigh Weigh Compound Accurately compound->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex vehicle_control Prepare Vehicle Control dissolve->vehicle_control filter Sterile Filter (Optional) vortex->filter aliquot Aliquot into Small Volumes filter->aliquot store Store at -80°C, Protected from Light aliquot->store thaw Thaw Aliquot Rapidly store->thaw serial_dilute Prepare Intermediate/Serial Dilutions thaw->serial_dilute add_to_assay Add to Assay Medium (Final DMSO <0.5%) serial_dilute->add_to_assay vehicle_control->add_to_assay

Caption: Workflow for preparing and using the compound stock solution.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. The rationale for a high concentration is to minimize the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts.[6]

Materials
  • 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance

  • Volumetric flasks (Class A) or precision micropipettes

  • Sterile, amber or opaque polypropylene microcentrifuge tubes

  • Vortex mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure
  • Pre-Weighing Preparations: Before handling the compound, ensure all necessary calculations are complete. It is advisable to allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on a calibrated analytical balance.

    • Carefully weigh out the desired amount of the solid compound. For example, to prepare 1 mL of a 100 mM stock solution (MW = 238.7 g/mol ), you would need 23.87 mg.

    • Expert Tip: For small quantities, it is often more accurate to weigh a slightly different amount (e.g., 24.1 mg) and then adjust the volume of DMSO to achieve the desired concentration.

  • Dissolution:

    • Transfer the weighed compound to an appropriate volumetric flask or microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For instance, if you weighed exactly 23.87 mg, add 1.0 mL of DMSO.

    • Causality Note: Using anhydrous DMSO is critical as water can affect the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage.

  • Homogenization:

    • Cap the tube or flask securely.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow, but avoid excessive heating.

    • Visually inspect the solution against a light source to ensure no particulates are present.

Quality Control and Storage

Proper storage is paramount to maintaining the potency and stability of the stock solution.

Aliquoting and Storage Protocol
  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled polypropylene tubes.[6][7] This practice minimizes freeze-thaw cycles, which can lead to compound degradation and precipitation.[7]

  • Labeling: Each aliquot should be clearly labeled with the compound name, concentration, solvent, and preparation date.[8]

  • Storage Conditions: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][7] The tubes should be protected from light. Given the potential instability of 2-aminothiazoles in DMSO, -80°C is the recommended storage temperature.[5]

Application in In Vitro Assays

The transition from a concentrated DMSO stock to an aqueous assay environment is a critical step where compound precipitation can occur.[6]

Protocol for Preparing Working Solutions
  • Thawing: Thaw a single aliquot of the stock solution rapidly by warming it between your hands or in a water bath set to room temperature.

  • Intermediate Dilutions: It is highly recommended to perform one or more serial dilutions in 100% DMSO to create intermediate stocks before the final dilution into aqueous assay buffer or cell culture medium. This stepwise dilution helps to prevent the compound from crashing out of the solution.

  • Final Dilution: Add the final DMSO dilution to the assay buffer or medium with vigorous mixing or vortexing. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and must be consistent across all experimental and control groups.[7][9]

Vehicle Control: A Non-Negotiable Requirement

A vehicle control is essential for differentiating the effects of the compound from those of the solvent.[6]

  • The vehicle control should contain the same final concentration of DMSO as the experimental samples.

  • For dose-response experiments, the concentration of DMSO should be kept constant across all dilutions.

Diagram: Managing DMSO Concentration in Assays

G cluster_stock Primary Stock cluster_intermediate Intermediate Dilution cluster_final Final Assay Concentration stock 100 mM Stock in 100% DMSO intermediate 1 mM Stock in 100% DMSO stock->intermediate 1:100 dilution in DMSO final e.g., 10 µM in Assay Medium (Final DMSO = 0.1%) intermediate->final 1:100 dilution in Assay Medium

Caption: Serial dilution strategy to minimize solvent shock and precipitation.

Trustworthiness: Self-Validating Systems

To ensure the reliability of your results, incorporate the following checks into your experimental design:

  • Solvent Tolerance: Before conducting experiments with the compound, determine the tolerance of your specific cell line or assay system to a range of DMSO concentrations.[10][11][12] Different cell types exhibit varying sensitivity to DMSO.[10][11]

  • Visual Inspection: Always visually inspect the final assay solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the protocol may need to be adjusted by lowering the final compound concentration or exploring alternative solubilization methods.[6][13]

  • Stability Assessment: For long-term studies, it is advisable to perform a simple stability test. Compare the biological activity of a freshly prepared stock solution with that of an aged, stored stock to ensure there is no loss of potency over time.[6]

Conclusion

The successful use of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine in in vitro assays is critically dependent on the careful preparation and handling of its stock solutions. By utilizing high-purity, anhydrous DMSO, preparing a concentrated primary stock, aliquoting for single-use, and storing at -80°C, researchers can ensure the integrity and reproducibility of their experiments. The inclusion of appropriate vehicle controls and a keen awareness of the final solvent concentration are imperative for generating reliable and interpretable biological data.

References

  • Vertex AI Search. (2017, August 3). What effects does DMSO have on cell assays? - Quora.
  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Merck. 5-[(2-chlorophenyl)carbonyl]-1,3-thiazol-2-amine.
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • Captiv
  • Bunde, T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815–824.
  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
  • McNeill, B. A., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Tetrahedron Letters, 80, 153358.
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  • Bitesize Bio. (2025, March 10).
  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), 1-8.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • Kalliampakou, K. I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 548–552.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • PubChem. 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • Bunde, T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815–824.
  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623.
  • Wikipedia. Thiazole.
  • Chugh, V., et al. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Journal of the Indian Chemical Society, 99(10), 100721.
  • Al-Ostath, A. I., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Reviews, 3(2), 108-121.
  • Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • MedChemExpress. 4-(4-chlorophenyl)thiazol-2-amine.
  • Organic Chemistry Research. Synthesis of 5-amino-1,3,4-thiadiazoles-2-thiol.
  • ChemicalBook. (2026, January 26). 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE.
  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089–2093.
  • PubChem. 5-[2-(4-chlorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide.
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
  • Wikipedia. 2-Aminothiazole.
  • ResearchGate. (2014, February). Crystal structure of 3-{5-[(2-chlorophenyl)carbonyl]-2-oxo-1,3- benzothiazol-3(2H)-yl}propanoic acid, C17H12ClNO4S.

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Application Note: Strategic Acylation of 2-Aminothiazole for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of N-(Thiazol-2-yl)-2-chlorobenzamide

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of clinically significant drugs, including kinase inhibitors like Dasatinib. Derivatization of the exocyclic 2-amino group is a critical strategy for modulating the pharmacological profile of these molecules, enabling fine-tuning of their efficacy, selectivity, and pharmacokinetic properties. The acylation of 2-aminothiazole with acyl halides, such as 2-chlorobenzoyl chloride, is a fundamental transformation to produce N-acylated thiazole derivatives, which serve as key intermediates in drug discovery and development pipelines.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the reaction conditions, mechanistic underpinnings, and a detailed protocol for the successful acylation of 2-aminothiazole with 2-chlorobenzoyl chloride.

Scientific Principles and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism, a classic transformation in organic synthesis.[1][2] This specific application is often conducted under Schotten-Baumann conditions, which utilize a base to facilitate the reaction.[1][3][4][5]

The Core Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the exocyclic nitrogen of 2-aminothiazole, which acts as the nucleophile. This nitrogen atom attacks the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.[6]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[1][6]

  • Elimination and Product Formation: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, the chloride ion.

  • Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. The presence of a base is crucial to neutralize this acid.[4][7][8] If not neutralized, the HCl would protonate the starting 2-aminothiazole, rendering it non-nucleophilic and halting the reaction.

Causality Behind Experimental Choices
  • Choice of Base: A base is essential to drive the reaction to completion by scavenging the HCl byproduct.[4]

    • Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst, accelerating the reaction.[9][10][11] It activates the acyl chloride by forming a more reactive acylpyridinium ion intermediate.

    • Triethylamine (Et₃N): A non-nucleophilic, organic-soluble base that is easily removed during workup. It is a common choice when catalytic activation by pyridine is not required.

    • Inorganic Bases (NaHCO₃, K₂CO₃): Used in biphasic systems (e.g., dichloromethane/water) or when a milder, heterogeneous base is preferred.[12][13]

  • Solvent Selection: The solvent must dissolve the reactants to allow for an efficient reaction.

    • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetone are common choices for their inertness and ability to dissolve both the amine and the acyl chloride.[14][15] DCM is particularly advantageous for its ease of removal and utility in subsequent aqueous workups.[15]

    • Biphasic Systems: A two-phase system of an organic solvent (like DCM or diethyl ether) and water containing an inorganic base is a hallmark of Schotten-Baumann conditions.[1][3] This setup allows the product to remain in the organic phase while the base in the aqueous phase neutralizes the generated acid.[3]

  • Temperature Control: The reaction between an amine and a highly reactive acyl chloride is often exothermic.

    • Initial Cooling (0 °C): The initial addition of 2-chlorobenzoyl chloride is performed at 0 °C (ice bath) to control the reaction rate, prevent overheating, and minimize the formation of potential side products.[12]

    • Warming to Room Temperature: After the initial controlled addition, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.

Visualizing the Synthetic Pathway

The following diagrams illustrate the core reaction mechanism and the overall experimental workflow.

Caption: The nucleophilic acyl substitution mechanism.

ExperimentalWorkflow A 1. Setup Dissolve 2-aminothiazole & base in anhydrous DCM under N₂ B 2. Cooling Cool reaction mixture to 0°C in an ice bath A->B C 3. Addition Add 2-chlorobenzoyl chloride dropwise B->C D 4. Reaction Stir at room temperature for 12-24h. Monitor by TLC C->D E 5. Work-up Quench with water, wash with aq. NaHCO₃ and brine D->E F 6. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate E->F G 7. Purification Purify crude product via recrystallization or chromatography F->G H 8. Analysis Characterize final product (NMR, FT-IR, MS) G->H

Caption: Step-by-step experimental workflow for synthesis.

Detailed Experimental Protocol

Safety Precautions: 2-Chlorobenzoyl chloride is corrosive and a lachrymator. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Organic solvents like dichloromethane are volatile and flammable.

Materials and Reagents
ReagentMolecular Weight ( g/mol )PurityNotes
2-Aminothiazole100.14≥98%
2-Chlorobenzoyl chloride175.02≥98%Handle in fume hood.
Triethylamine (Et₃N)101.19≥99%Distill from CaH₂ before use.
Dichloromethane (DCM)84.93Anhydrous
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeFor saturated aqueous solution.
Sodium Chloride (NaCl)58.44ACS GradeFor saturated aqueous solution (brine).
Sodium Sulfate (Na₂SO₄)142.04AnhydrousFor drying.
Ethanol46.07Reagent GradeFor recrystallization.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (5.00 g, 49.9 mmol, 1.0 equiv.).

    • Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

    • Add triethylamine (8.4 mL, 59.9 mmol, 1.2 equiv.) to the solution.

  • Acylation:

    • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

    • Add 2-chlorobenzoyl chloride (6.9 mL, 54.9 mmol, 1.1 equiv.) dropwise to the cold solution over 15-20 minutes using a dropping funnel. Ensure the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the 2-aminothiazole spot has been consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with 100 mL of brine (saturated NaCl solution).[16]

  • Product Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[17]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent like ethanol to yield N-(thiazol-2-yl)-2-chlorobenzamide as a solid.[12][18]

    • Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel.[17][19]

Data Summary and Characterization

The following table provides an example of the quantitative data for this protocol.

ParameterDetailsAmountMoles (mmol)Equivalents
Reactant 1 2-Aminothiazole5.00 g49.91.0
Reactant 2 2-Chlorobenzoyl chloride6.9 mL (9.61 g)54.91.1
Base Triethylamine8.4 mL (6.06 g)59.91.2
Solvent Dichloromethane (DCM)100 mL--
Reaction Time 18 hours---
Temperature 0 °C to Room Temperature---
Product N-(thiazol-2-yl)-2-chlorobenzamide~10.5 g (Typical)~44.0-
Theoretical Yield 11.9 g49.9-
Percentage Yield ~88% (Typical)---

Product Characterization: The identity and purity of the final product, N-(thiazol-2-yl)-2-chlorobenzamide, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the amide proton (N-H) and aromatic protons corresponding to both the thiazole and 2-chlorobenzoyl moieties.

  • FT-IR: Look for a strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3200-3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

  • Discussion Forum. (2024, February 20). How does benzoylation differ from general acylation in amines, and what role does pyridine play in acylation reactions? Retrieved from [Link]

  • Brainly.in. (2020, October 10). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Allen. (n.d.). What is the role of pyridine in the acelation reaction of amines? Retrieved from [Link]

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  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

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  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]

  • PMC. (2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

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  • Google Patents. (2014, January 8). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • PLOS One. (n.d.). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • MDPI. (2017, February 22). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Retrieved from [Link]

  • PMC. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL STUDIES OF NOVEL BIO-RELEVANT COMPOUNDS DERIVED FROM SUBSTITUTED BENZOTHIAZOLE. Retrieved from [Link]

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microwave-assisted synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Rapid Synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine via Microwave Irradiation

Abstract

This document provides a comprehensive guide for the synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The protocol leverages the efficiency of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield production. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer guidance on product characterization and troubleshooting. This method represents a significant improvement over conventional heating techniques, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[1][2]

Introduction: The Significance of 2-Aminothiazoles and Microwave Synthesis

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The target molecule, 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, belongs to the class of 5-aroyl-2-aminothiazoles, which have been investigated as potent inhibitors of biological targets like tubulin polymerization.[6][7]

Traditional synthetic methods often require prolonged heating under reflux, leading to long reaction times and the potential for side product formation.[8] Microwave-assisted synthesis has emerged as a powerful alternative, offering dramatic acceleration of reaction rates, improved yields, and higher product purity.[9] This technology utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[2][10] By employing a dedicated microwave reactor, reactions can be performed in sealed vessels at temperatures far above the solvent's atmospheric boiling point, further enhancing reaction speed and efficiency.[10] This application note details a robust MAOS protocol for the acylation of 2-aminothiazole, providing researchers with a rapid and efficient pathway to this valuable molecular scaffold.

Reaction Scheme and Mechanism

The synthesis proceeds via a Friedel-Crafts acylation reaction, a classic example of electrophilic aromatic substitution. The electron-rich 2-aminothiazole ring acts as the nucleophile, attacking an electrophilic acylium ion generated from 2-chlorobenzoyl chloride.

Overall Reaction:

Caption: Overall synthetic scheme for the target compound.

Mechanistic Insights

The reaction mechanism can be broken down into two primary stages, as illustrated below.

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum trichloride (AlCl₃), coordinates with the chlorine atom of the 2-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[11]

  • Electrophilic Attack: The 2-aminothiazole ring is an electron-rich heterocycle, activated towards electrophilic substitution by the electron-donating amino group (-NH₂). The C5 position is particularly nucleophilic. The π-electrons of the thiazole ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized cationic intermediate known as an arenium ion or σ-complex.[12]

  • Rearomatization: A base (in this case, the AlCl₄⁻ complex) abstracts the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the thiazole ring. This final step yields the desired product, 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, and regenerates the Lewis acid catalyst.[13]

The role of microwave irradiation is to rapidly and efficiently heat the polar reactants and intermediates, overcoming the activation energy barrier and dramatically accelerating the rate of reaction compared to conventional heating methods.[9]

Reaction_Mechanism Simplified Friedel-Crafts Acylation Mechanism node_acyl 2-Chlorobenzoyl Chloride + AlCl₃ node_ion Acylium Ion (Electrophile) node_acyl->node_ion Step 1: Catalyst Activation node_sigma Sigma Complex (Cationic Intermediate) node_ion->node_sigma Step 2: Electrophilic Attack node_thiazole 2-Aminothiazole (Nucleophile) node_product Final Product + Regenerated Catalyst node_sigma->node_product Step 3: Deprotonation & Rearomatization

Caption: The key steps of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesis reactor capable of controlled temperature and pressure operation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminothiazole≥98%Sigma-AldrichStore in a cool, dry place.
2-Chlorobenzoyl chloride≥99%Sigma-AldrichCorrosive, handle in a fume hood.[14]
Aluminum Chloride (Anhydrous)≥99.9%Sigma-AldrichMoisture sensitive.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium BicarbonateACS GradeFisher ScientificFor work-up.
Anhydrous Magnesium SulfateLaboratory GradeFisher ScientificFor drying.
Ethyl Acetate / HexanesHPLC GradeFisher ScientificFor chromatography/recrystallization.
Equipment
  • Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover)

  • 10 mL microwave process vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Magnetic stirrer/hotplate

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a fume hood, add anhydrous 1,2-dichloroethane (5 mL) to a 10 mL microwave process vial containing a magnetic stir bar.

  • Addition of Reactants: To the solvent, add 2-aminothiazole (1.0 mmol, 100.1 mg). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 mmol, 160.0 mg) in portions. The mixture may warm slightly. Stir for 5 minutes.

  • Acyl Chloride Addition: Slowly add 2-chlorobenzoyl chloride (1.1 mmol, 192.5 mg, approx. 140 µL) dropwise to the stirred suspension.

  • Microwave Irradiation: Immediately seal the vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in the table below.[15][16]

ParameterValue
Reaction Temperature140 °C
Hold Time15 minutes
Power (Max)300 W
StirringHigh
Pre-stirring30 seconds
  • Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully uncap the vial in the fume hood.

  • Quenching: Pour the reaction mixture slowly over crushed ice (approx. 20 g) in a beaker with vigorous stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure product as a solid.

Characterization and Data

The identity and purity of the synthesized 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Appearance Off-white to pale yellow solid
Yield 75-90% (after purification)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.15 (s, 1H, Thiazole-H4), 7.80-7.40 (m, 4H, Ar-H), 7.60 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 182.0 (C=O), 168.0 (Thiazole-C2), 145.0 (Thiazole-C4), 138.0, 132.0, 131.5, 130.0, 129.0, 127.0 (Ar-C), 118.0 (Thiazole-C5)
IR (KBr, cm⁻¹)ν: 3450-3300 (N-H stretch), 1640 (C=O stretch, ketone), 1580 (C=N stretch)
Mass Spec (ESI+) m/z: 239.0 [M+H]⁺, 241.0 [M+H+2]⁺ (characteristic 3:1 isotopic pattern for chlorine)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive/moisture-contaminated AlCl₃- Insufficient heating (time/temp)- Use fresh, anhydrous AlCl₃ and anhydrous solvent.- Increase reaction time or temperature incrementally (e.g., 150 °C for 20 min).
Multiple Byproducts - Reaction temperature too high- Di-acylation or side reactions- Lower the reaction temperature (e.g., to 120 °C).- Ensure slow, controlled addition of acyl chloride.
Low Purity - Incomplete reaction- Inefficient purification- Monitor reaction completion by TLC.- Optimize purification method (e.g., adjust solvent gradient for chromatography).
Pressure Error in MW - Solvent volume too high for the vial- Rapid, uncontrolled heating- Ensure solvent volume does not exceed manufacturer's recommendation (typically < 2/3 of vial volume).- Check microwave power settings.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving 2-chlorobenzoyl chloride and 1,2-dichloroethane must be performed in a certified chemical fume hood. 2-chlorobenzoyl chloride is corrosive and a lachrymator.[14]

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended temperature, pressure, or volume limits for the reaction vials.

  • Pressure: Be aware that sealed-vessel reactions generate significant pressure. Allow the vial to cool completely before opening.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine. By significantly reducing reaction times from hours to minutes, this technique enhances laboratory workflow and aligns with the principles of green chemistry.[1][17] The protocol is robust and can likely be adapted for the synthesis of a library of analogous 5-aroyl-2-aminothiazole derivatives for further research in drug discovery and development.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Gallo, E., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

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  • An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. (2011). Semantic Scholar. [Link]

  • Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • Rahatgaonkar, A. M., et al. (2005). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

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  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

  • Romagnoli, R., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]

  • Romagnoli, R., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. "One-Pot" Synthesis and Biological Evaluation of a New Class of Inhibitors of Tu. SciSpace. [Link]

  • Friedel Crafts Alkylation and Acylation. (2018). Master Organic Chemistry. [Link]

  • Rostami, A., et al. (2015). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate. [Link]

  • Method for preparing 2-chlorobenzoyl chloride.
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2006). PubMed. [Link]

  • Kaplan, N., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Romagnoli, R., et al. (2009). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]

  • ChemInform Abstract: Synthesis of 2-(5-(2-Chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles under Microwave Irradiation. Sci-Hub. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Biriukov, R., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]

  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry. [Link]

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Application Notes and Protocols for Formulation Strategies for Low-Solubility Thiazol-2-Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Thiazol-2-Amine Solubility

The thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Despite their pharmacological promise, many thiazol-2-amine derivatives suffer from poor aqueous solubility. This low solubility is often attributed to their hydrophobic nature and crystalline structure, which can classify them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[4] For BCS Class II drugs (low solubility, high permeability), the dissolution rate is the limiting step for oral absorption, while BCS Class IV drugs face the dual challenge of low solubility and low permeability.

The inherent 2-amino group imparts a weakly basic character to these molecules, leading to pH-dependent solubility; they are generally more soluble in acidic environments where the amine group can be protonated.[5] However, the transition to the neutral pH of the small intestine often leads to precipitation, compromising bioavailability. Therefore, effective formulation strategies are paramount to unlock the therapeutic potential of this important class of compounds.

This technical guide provides an in-depth exploration of advanced formulation strategies to enhance the solubility and bioavailability of low-solubility thiazol-2-amine compounds. We will delve into the mechanistic basis of each approach, provide detailed experimental protocols, and offer insights into the selection of appropriate excipients and characterization techniques.

Strategic Formulation Pathway for Thiazol-2-Amine Compounds

A systematic approach to formulation development is crucial for success. The following workflow outlines a logical progression from initial characterization to the selection and optimization of an appropriate formulation strategy.

Formulation_Pathway cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & Optimization cluster_3 Phase 4: Characterization & Stability A API Characterization - Solubility (pH-rate profile) - pKa, LogP - Solid-state properties (DSC, XRPD) B Excipient Compatibility Screening - DSC, FTIR, HPLC A->B Initial Data C Amorphous Solid Dispersion (ASD) - High melting point APIs - Significant solubility increase needed B->C Informs Strategy D Lipid-Based Formulation - Lipophilic APIs (High LogP) - Potential for lymphatic uptake B->D Informs Strategy E Nanosuspension - Poorly soluble in both aqueous & organic media - High drug loading required B->E Informs Strategy F Polymer & Solvent Screening (ASD) C->F G Lipid, Surfactant & Co-solvent Screening (Lipid) D->G H Stabilizer Screening (Nanosuspension) E->H I Process Optimization - Spray Drying / HME (ASD) - Emulsification (Lipid) - Milling / Homogenization (Nano) F->I Component Selection G->I Component Selection H->I Component Selection J In Vitro Dissolution - Biorelevant media I->J Prototype Formulation K Solid-State & Physical Characterization J->K Performance & Stability Assessment L Stability Studies - Forced Degradation K->L Performance & Stability Assessment

Caption: Formulation development workflow for thiazol-2-amine compounds.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of poorly soluble drugs by converting the crystalline active pharmaceutical ingredient (API) into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[3] This amorphous form circumvents the crystal lattice energy barrier during dissolution, leading to a rapid generation of a supersaturated state.

Causality Behind Experimental Choices: For weakly basic thiazol-2-amine compounds, the choice of polymer is critical. Enteric polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) are often preferred.[6] At the low pH of the stomach, HPMCAS is protonated and less soluble, protecting the drug. As the formulation transitions to the higher pH of the small intestine, the polymer ionizes and dissolves, releasing the drug into a supersaturated state. The polymer also plays a crucial role in inhibiting the precipitation of the neutral, less soluble form of the drug.[7][8]

Table 1: Polymer Selection Guide for Thiazol-2-Amine ASDs
PolymerKey CharacteristicsIdeal for Thiazol-2-Amines When...
HPMCAS pH-dependent solubility, excellent precipitation inhibitor.Controlled release in the intestine is desired; prevention of precipitation at neutral pH is critical.[6][7]
Copovidone (Kollidon® VA64) Good solubility in organic solvents, suitable for HME and spray drying.Immediate release is desired, and the drug-polymer miscibility is high.[9]
Soluplus® Amphiphilic graft copolymer with high solubilization capacity.The thiazol-2-amine derivative is highly lipophilic.[10]
Eudragit® EPO Cationic polymer, soluble in acidic media up to pH 5.Rapid drug release in the stomach is required for absorption in the upper GI tract.[11]
Experimental Protocol: Preparation of a Thiazol-2-Amine ASD by Spray Drying
  • Solution Preparation:

    • Dissolve the thiazol-2-amine compound and the selected polymer (e.g., HPMCAS) in a suitable solvent system (e.g., acetone/water mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

    • Ensure complete dissolution of both components to form a homogenous solution.

  • Spray Drying:

    • Set the spray dryer parameters (e.g., inlet temperature, atomization gas flow rate, solution feed rate). These will need to be optimized for the specific drug-polymer-solvent system.

    • Spray the solution into the drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous, dispersed state within the polymer matrix.

  • Powder Collection and Secondary Drying:

    • Collect the resulting powder from the cyclone.

    • Dry the powder under vacuum at a temperature well below the glass transition temperature (Tg) of the ASD (typically 40°C) for 24-48 hours to remove residual solvent.

Characterization of the ASD
  • Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak and determine the glass transition temperature (Tg) of the ASD.

  • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion (absence of sharp Bragg peaks).

  • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF and FeSSIF) to assess the extent and duration of supersaturation.[12][13]

Lipid-Based Formulations

For highly lipophilic ("grease-ball") thiazol-2-amine derivatives, lipid-based drug delivery systems (LBDDS) are an excellent choice.[4][14] These formulations present the drug in a solubilized state, bypassing the dissolution step. Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, facilitating drug absorption.

Causality Behind Experimental Choices: The selection of lipid excipients is guided by the drug's solubility in these vehicles.[15] Surfactants and co-solvents are crucial for the spontaneous emulsification of the formulation upon dilution in the GI tract. For weakly basic drugs, the formulation can help maintain solubility as the pH changes.

Table 2: Excipient Selection for Thiazol-2-Amine Lipid-Based Formulations
Excipient ClassExamplesFunction
Oils (Triglycerides) Medium-chain triglycerides (e.g., Capmul® MCM), Long-chain triglycerides (e.g., soybean oil)Solubilize the lipophilic drug.[16]
Surfactants Polyoxyl 35 castor oil (Kolliphor® EL), Polysorbate 80 (Tween® 80)Promote self-emulsification and stabilize the resulting droplets.[14][15]
Co-solvents Diethylene glycol monoethyl ether (Transcutol®), Ethanol, Propylene glycolEnhance drug and surfactant solubility within the formulation.[2][16]
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of the thiazol-2-amine compound in a range of oils, surfactants, and co-solvents.

    • Select the excipients that demonstrate the highest solubilizing capacity for the drug.

  • Formulation Development:

    • Prepare various ratios of the selected oil, surfactant, and co-solvent.

    • Add the thiazol-2-amine compound to each mixture and vortex or stir gently with slight heating until a clear, homogenous solution is formed.

  • Self-Emulsification Assessment:

    • Add a small amount (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of water or buffer (pH 1.2 and 6.8) with gentle agitation.

    • Visually observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white).

    • Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

Characterization of the SEDDS
  • Droplet Size Analysis: To ensure the formation of nano- or micro-sized droplets upon emulsification.

  • In Vitro Dissolution/Dispersion Testing: To evaluate the rate and extent of drug release from the formulation in various media.

  • Stability: Assess the physical and chemical stability of the formulation under different storage conditions.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants.[17] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media ("brick dust" compounds).[4] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.

Causality Behind Experimental Choices: The key to a stable nanosuspension is the selection of appropriate stabilizers that adsorb onto the drug particle surface, preventing aggregation through steric or electrostatic repulsion.[1][18] A combination of a polymeric steric stabilizer (e.g., HPMC) and an ionic surfactant (e.g., sodium lauryl sulfate) can provide synergistic stabilization.[1]

Experimental Protocol: Preparation of a Thiazol-2-Amine Nanosuspension by Wet Media Milling
  • Slurry Preparation:

    • Disperse the micronized thiazol-2-amine compound in an aqueous solution containing the selected stabilizer(s) (e.g., a combination of HPMC E15 and SLS).

    • The drug concentration can be relatively high, depending on the desired final product characteristics.

  • Media Milling:

    • Introduce the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads) into the milling chamber of a planetary ball mill or a stirred media mill.

    • Mill at a high speed for a specified duration (e.g., several hours). The high energy impact and shear forces during milling break down the drug crystals into nanoparticles.

  • Separation and Collection:

    • Separate the nanosuspension from the milling media.

    • The final product is a milky or opalescent liquid.

Characterization of the Nanosuspension
  • Particle Size and Zeta Potential: Measured by dynamic light scattering and electrophoretic light scattering, respectively, to confirm the desired particle size and assess the physical stability.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the drug nanoparticles.

  • In Vitro Dissolution Testing: To demonstrate the enhanced dissolution rate compared to the un-milled drug.

Stability Assessment: Forced Degradation Studies

For any formulation, it is crucial to establish a stability-indicating analytical method. Forced degradation studies help to identify potential degradation products and pathways under stress conditions.[19][20]

Forced_Degradation cluster_stress Stress Conditions API Thiazol-2-Amine Formulation Acid Acid Hydrolysis (e.g., 0.1 N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photolytic Photolytic Stress (UV/Vis light) API->Photolytic Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photolytic->Analysis Analyze Samples

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation of a Thiazol-2-Amine Formulation
  • Sample Preparation: Prepare solutions or suspensions of the thiazol-2-amine formulation in the presence of various stressors:

    • Acid: 0.1 N HCl

    • Base: 0.1 N NaOH

    • Oxidizing agent: 3% H₂O₂

    • Thermal: Store at elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV and visible light.

  • Incubation: Incubate the samples for a defined period, taking time points for analysis.

  • Analysis:

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradants.

    • Use mass spectrometry (MS) to identify the structure of significant degradation products.

Conclusion

The formulation of poorly soluble thiazol-2-amine compounds requires a rational, science-driven approach. By thoroughly characterizing the API and understanding the mechanisms of different solubility enhancement techniques, researchers can select and optimize a suitable strategy. Amorphous solid dispersions, lipid-based formulations, and nanosuspensions each offer unique advantages for overcoming the solubility challenges posed by this important class of therapeutic agents. The protocols and insights provided in this guide serve as a comprehensive resource for developing robust and effective formulations that can successfully advance these promising compounds through the development pipeline.

References

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  • Jadhav, S. P., et al. Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS. Research Journal of Pharmacy and Technology. Available from: [Link]

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  • Mylangam, C. K., et al. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. PubMed. Available from: [Link]

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  • Al-Ghananeem, A. M. Lipids for Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available from: [Link]

  • Shrestha, H., et al. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC. Available from: [Link]

  • Pouton, C. W. Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available from: [Link]

  • Singh, S. K., et al. Nanosuspension: An approach to enhance solubility of drugs. PMC. Available from: [Link]

  • Saxena, S., et al. Lipid Excipients in Self Emulsifying Drug Delivery Systems. Allied Business Academies. Available from: [Link]

  • Patel, V. R., et al. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Available from: [Link]

  • Sahu, B. P., et al. Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization. Available from: [Link]

  • World Pharma Today. Advances in Lipid-Based Drug Formulations for Solubility. Available from: [Link]

  • Al-kassimy, N. A. H., et al. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC. Available from: [Link]

  • Wang, Y., et al. Progress in the development of stabilization strategies for nanocrystal preparations. Available from: [Link]

  • Kilor, V., et al. Non-Traditional Natural Stabilizers in Drug Nanosuspensions. MDPI. Available from: [Link]

  • Schrödinger. Computational insights into polymer excipient selection for amorphous solid dispersions. Available from: [Link]

  • Velesco Pharma. Drug Formulation Development Case Studies. Available from: [Link]

  • Miller, D. A., et al. Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Available from: [Link]

  • Singh, N., et al. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Singh, H. N., et al. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC. Available from: [Link]

  • Crystal Pharmatech. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Available from: [Link]

  • Li, S. Lipid-Based Formulations. Pharmaceutical Technology. Available from: [Link]

  • Devane, J. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Ghebre-Sellassie, I. Pharmaceutical Excipients for Hot-Melt Extrusion. Available from: [Link]

  • Pokorna, S., et al. Hot-melt extrusion. Available from: [Link]

  • Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • Wlodarski, K., et al. Guiding excipient selection for amorphous solid dispersions by combining an in vitro-in-silico approach - II: Supersaturation and drug release. PubMed. Available from: [Link]

  • Li, Y., et al. Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine. Queen's University Belfast. Available from: [Link]

  • Follonier, N., et al. Polymeric formulations for drug release prepared by hot melt extrusion: application and characterization. University of Groningen Research Portal. Available from: [Link]

  • Bajaj, S., et al. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Patel, P. R., et al. Comparative dissolution profiling of generic and standard drug under BCS Based Biowaiver conditions. Available from: [Link]

  • Amofor. Case studies – Formulation development. Available from: [Link]

  • Lostritto, R. BCS Class 2 Immediate Release (IR) Dissolution in Two-Phase Media. PQRI. Available from: [Link]

  • Gulea, A., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available from: [Link]

  • Cornish, L. Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • de Souza, M. V. N., et al. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available from: [Link]

  • Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • de Oliveira, A. R. M., et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Available from: [Link]

Sources

Troubleshooting & Optimization

improving reaction yield of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of the synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine . The protocol focuses on the Enaminone-Thiourea Oxidative Cyclization route, which is the industry standard for generating 5-acyl-2-aminothiazoles with high regioselectivity, avoiding the formation of the 4-isomer common in


-haloketone methods.

Technical Support Center: Yield Optimization Guide

Topic: Synthesis of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine Target Isomer: 5-substituted (Critical distinction from 4-substituted Hantzsch products) Primary Route: Iodine-mediated cyclization of enaminones with thiourea.

Part 1: Reaction Logic & Pathway Visualization

To improve yield, one must first understand the mechanistic bottlenecks. The synthesis proceeds in two stages:

  • Enaminone Formation: Conversion of 2'-chloroacetophenone to the dimethylamino-propenone intermediate.

  • Oxidative Cyclization: Reaction with thiourea and iodine to form the thiazole ring while cleaving the dimethylamine leaving group.

Key Challenge: The 2-chloro substituent introduces steric hindrance near the carbonyl, potentially twisting the enaminone conjugation and reducing reactivity compared to unsubstituted analogs.

ReactionPathway Start 2'-Chloroacetophenone Inter Enaminone Intermediate (3-(dimethylamino)-1-(2-chlorophenyl) prop-2-en-1-one) Start->Inter Condensation (110°C, 12h) Reagent1 DMF-DMA (Reagent) Reagent1->Inter Cycle Iodonium Intermediate Inter->Cycle C-S Bond Formation Reagent2 Thiourea + Iodine (Oxidant) Reagent2->Cycle Product Target Product 5-[(2-Chlorophenyl)carbonyl] -1,3-thiazol-2-amine Cycle->Product C-N Bond Formation & -HNMe2 Side Side Product: Thiazole Hydroiodide Salt Cycle->Side Incomplete Neutralization

Caption: Step-wise oxidative cyclization pathway highlighting the critical enaminone intermediate and the iodine-mediated ring closure.

Part 2: Pre-Reaction Optimization (The "Hidden" Yield Killers)

Low yields are often determined before the main reaction starts. Address these parameters first.

Precursor Quality (The Enaminone)

The reaction of thiourea is sensitive to the purity of the enaminone intermediate.

  • Issue: Residual DMF-DMA (N,N-Dimethylformamide dimethyl acetal) or unreacted acetophenone in the crude enaminone competes for iodine.

  • Solution: Do not use the crude enaminone directly if it contains >5% starting material.

  • Protocol: Recrystallize the enaminone from cyclohexane/toluene or wash the solid vigorously with cold diethyl ether to remove oily impurities. The 2-chloro group makes the enaminone more soluble in organics, so avoid alcohols for washing.

Iodine Stoichiometry & State
  • Issue: Old iodine crystals form surface oxides or sublime, leading to inaccurate stoichiometry. Under-loading iodine leads to incomplete cyclization; over-loading causes oxidative tarring.

  • Solution: Freshly sublime iodine or grind it to a fine powder immediately before weighing. Use exactly 1.1 equivalents .

Part 3: Step-by-Step Optimization Protocol

Stage 1: Synthesis of the Enaminone Intermediate

Reagents: 1-(2-chlorophenyl)ethanone (1.0 eq), DMF-DMA (1.2 eq).

  • Mix: Combine ketone and DMF-DMA in a sealed pressure tube (to prevent DMF-DMA loss).

  • Heat: Stir at 110°C for 12–16 hours. Note: The 2-Cl steric bulk requires higher temp/time than standard acetophenones.

  • Monitor: Check TLC (Hexane:EtOAc 7:3). Starting material must be <2%.

  • Workup: Cool to RT. The solid should precipitate.[1] If oil forms, add n-hexane and sonicate. Filter and dry.[1] Target Yield: >90%.

Stage 2: Oxidative Cyclization (The Critical Step)

Reagents: Enaminone (1.0 eq), Thiourea (1.2 eq), Iodine (1.1 eq), Ethanol (Solvent).

  • Dissolution: Dissolve Enaminone and Thiourea in Ethanol (0.5 M concentration).

    • Optimization: If solubility is poor due to the 2-Cl group, use a 1:1 mixture of Ethanol/DMSO .

  • Addition: Add Iodine portion-wise over 20 minutes at room temperature. Do not dump it all at once; the exotherm can degrade the enaminone.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

    • Visual Cue: The solution will turn dark brown/red initially, then lighten to orange/yellow as iodine is consumed.

  • Quench & Neutralization (Crucial for Yield):

    • Cool to RT.

    • Add saturated aqueous Sodium Thiosulfate (

      
      )  to quench unreacted iodine (color change: orange 
      
      
      
      yellow).
    • pH Adjustment: The product exists as a hydroiodide salt (HI salt) in the reaction mixture. You MUST basify to pH 8–9 using 10% aqueous

      
        or ammonia solution to precipitate the free base.
      
    • Failure here results in loss of product in the aqueous layer.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Product trapped as HI salt.Ensure pH is adjusted to >8 during workup. The salt is water-soluble; the free base is not.
Sticky/Tarred Product Rapid addition of Iodine.[2]Add Iodine slowly at RT. Ensure efficient stirring.
Starting Material Remains Steric hindrance of 2-Cl group.Increase reflux time to 8h. Switch solvent to 1,4-Dioxane (higher boiling point, 101°C).
Product is Impure (4-isomer?) Wrong starting material.Confirm you used the Enaminone route.[3] Using

-bromo-2-chloroacetophenone + thiourea yields the 4-(2-chlorophenyl) isomer, not the 5-carbonyl.
Dark Color Persists Excess Iodine trapped.Wash the final solid with 5% sodium thiosulfate solution during filtration.

Part 5: FAQs

Q1: Can I use NBS (N-Bromosuccinimide) instead of Iodine? A: Yes, NBS is a viable alternative and sometimes cleaner. Use 1.05 equivalents of NBS in chloroform or acetonitrile. However, Iodine is generally more selective for the umpolung mechanism required for 5-acyl products.

Q2: Why is the 2-chlorophenyl analog yield lower than the phenyl analog? A: The ortho-chloro substituent twists the phenyl ring out of planarity with the carbonyl, reducing the electrophilicity of the enaminone system. To compensate, use a higher boiling solvent (Dioxane or Toluene) and extend reaction times.

Q3: My product melts over a wide range. How do I purify it? A: Recrystallization from DMF/Ethanol (1:4) is highly effective. Dissolve in minimal hot DMF, then add hot ethanol until turbid, and cool slowly.

References

  • Iodine(III) Promoted Umpolung Cyclization of Thio/Seleno-Urea With Enaminones. Source: ResearchGate.[2] Context: Establishes the mechanism for C-N bond cleavage and regioselective formation of 2-amino-5-acylthiazoles.

  • Synthesis of 2-Amino-5-acylthiazoles by a Tertiary Amine-Promoted One-Pot Three-Component Cascade Cyclization Using Elemental Sulfur. Source: Journal of Organic Chemistry (ACS). Context: Provides optimization data for enaminone-based thiazole synthesis and functional group tolerance.

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed Cascade Reactions. Source: Organic Chemistry Portal. Context: Validates the role of iodine as a robust oxidant in thio-organic cyclizations.

  • Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole-5-carboxylates. Source: Organic Chemistry Portal. Context: Discusses the use of supramolecular catalysis (cyclodextrin) to improve solubility, which can be applied if the 2-chloro derivative is insoluble.

Sources

Technical Support Center: Troubleshooting Solubility of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine. This document provides in-depth troubleshooting for common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions. As researchers and drug development professionals, ensuring accurate and stable compound solutions is paramount for generating reliable and reproducible data. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.

Section 1: Compound and Solvent Profiles

A foundational understanding of your compound and solvent is the first step in troubleshooting. The distinct physicochemical properties of both the solute and the solvent govern their interaction.

Parameter5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amineDimethyl Sulfoxide (DMSO)
Synonym(s) (2-aminothiazol-5-yl)(2-chlorophenyl)methanoneDMSO, Methyl sulfoxide, Me2SO
CAS Number 848462-68-067-68-5[1]
Molecular Formula C₁₀H₇ClN₂OS(CH₃)₂SO[1]
Molecular Weight 238.7 g/mol 78.13 g/mol [1]
Physical Form SolidColorless liquid[1]
Key Properties Contains a 2-aminothiazole moiety, which can be prone to instability.[2] Solubility can be pH-dependent.[2]Polar aprotic solvent, dissolves a wide range of compounds.[1][3] Highly hygroscopic (readily absorbs water).[4] Freezing point: 18.5°C (65.3°F).[1]
Section 2: Troubleshooting Guide & FAQs

This section addresses the most common solubility issues in a logical progression, from initial dissolution to downstream application.

Q1: What is the standard protocol for dissolving 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine in DMSO?

Answer: The goal is to create a clear, stable stock solution at a known concentration. Following a systematic protocol is crucial for reproducibility.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol is a reliable starting point for solubilization.

Materials:

  • 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tube or glass vial

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Pre-Calculation: Determine the mass of the compound required for your desired concentration and volume.

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 238.7 g/mol × 1000 mg/g = 2.39 mg

  • Weighing: In a well-ventilated area, carefully weigh the calculated amount of powder and transfer it to a sterile vial.[5]

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the vial.[6]

    • Tightly cap the vial to prevent moisture absorption.

    • Vortex the solution vigorously for 1-2 minutes.[5]

  • Visual Inspection: Carefully inspect the solution against a light source. It should be completely clear, with no visible particulates, haze, or crystals.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5][7] This practice minimizes freeze-thaw cycles, which can promote precipitation.[4][8]

Q2: I followed the standard protocol, but the compound won't dissolve completely. What are my next steps?

Answer: When standard vortexing is insufficient, it's typically due to the compound's high crystal lattice energy or kinetic barriers to dissolution. We can introduce energy into the system using a controlled, stepwise approach.

Causality: Highly crystalline compounds require a significant amount of energy to break apart the solid-state structure and allow solvent molecules to interact with individual compound molecules. Gentle heating increases molecular motion, while sonication uses high-frequency sound waves to create micro-cavitations, physically disrupting the solid particles.

The following workflow illustrates the recommended troubleshooting steps.

G Diagram 1: Workflow for Initial Dissolution Failure start Start: Particulates observed after vortexing heat 1. Gentle Warming (37-40°C water bath) for 10-15 min start->heat vortex_again Vortex again for 1 min heat->vortex_again check1 Visually Inspect: Is solution clear? vortex_again->check1 sonicate 2. Sonication (Ultrasonic bath) for 15-30 min check1->sonicate No success Success: Solution is clear. Proceed to storage. check1->success Yes check2 Visually Inspect: Is solution clear? sonicate->check2 check2->success Yes fail Failure: Compound remains insoluble. Consider making a lower concentration stock. check2->fail No

Caption: Workflow for troubleshooting initial dissolution.

Protocol for Aided Dissolution:

  • Gentle Warming: Place the capped vial in a water bath set to 37-40°C for 10-15 minutes.[5] Avoid excessive heat, as it can degrade both the compound and the DMSO solvent.[1]

  • Vortexing: Remove the vial and vortex again for 1 minute.

  • Sonication: If particulates remain, place the vial in an ultrasonic bath for 15-30 minutes.[9] The water level in the bath should be similar to the solvent level in the vial.

  • Final Inspection: If the solution is still not clear, the desired concentration may exceed the compound's solubility limit in DMSO. In this case, the most practical solution is to prepare a new, more dilute stock solution.

Q3: My compound dissolved perfectly, but after storing it, I see crystals or a precipitate. Why did this happen?

Answer: This is a common and frustrating issue known as delayed precipitation. It indicates that the initial clear solution was either supersaturated or its stability was compromised during storage. There are three primary causes:

  • Water Absorption: DMSO is extremely hygroscopic and will readily absorb moisture from the air.[4] The presence of water significantly reduces DMSO's ability to solvate many lipophilic organic compounds, causing them to fall out of solution.[4] This is the most frequent cause of precipitation in DMSO stocks.

  • Temperature Fluctuations & Freeze-Thaw Cycles: The solubility of a compound is temperature-dependent. If the solution is stored at a temperature where its solubility is lower, it may precipitate. Furthermore, repeated freeze-thaw cycles promote the formation of more stable, less soluble crystalline forms (polymorphs).[4][8]

  • Supersaturation: Aided dissolution methods (heating/sonication) can sometimes create a supersaturated solution—a thermodynamically unstable state holding more solute than it normally can. Over time, the system equilibrates, and the excess compound precipitates out.[4]

Trustworthiness - A Self-Validating System: Before using any DMSO stock solution in an assay, always bring it to room temperature and visually inspect it for clarity. A clear solution validates that the compound is still fully dissolved at the intended concentration.

Best Practices for Prevention:

  • Use Anhydrous DMSO: Always start with a fresh, unopened bottle or a properly stored container of anhydrous (≥99.9% pure) DMSO.

  • Aliquot Solutions: Prepare single-use aliquots to avoid repeatedly opening the main stock tube and introducing moisture.[7]

  • Minimize Freeze-Thaw: Thaw only the required number of aliquots for an experiment. Do not re-freeze a thawed aliquot.[2]

  • Proper Storage: Store aliquots tightly capped at -20°C or -80°C in a desiccated environment if possible.

Q4: My DMSO stock is clear, but a precipitate forms instantly when I add it to my aqueous cell culture media or buffer. How do I fix this?

Answer: This phenomenon is called "solvent shock" or "crashing out." Your compound is soluble in 100% DMSO but is poorly soluble in the final aqueous environment of your assay.[10] The rapid change in solvent polarity upon dilution causes the compound to precipitate.

Causality: When a small volume of concentrated DMSO stock is added directly to a large volume of aqueous buffer, localized areas of high compound concentration and intermediate solvent polarity are created. The compound's solubility in this intermediate water/DMSO mixture is much lower than in pure DMSO, leading to rapid precipitation.[10]

The key is to make the transition in polarity more gradual.

G Diagram 2: Mitigating Precipitation During Aqueous Dilution stock Start: Clear DMSO Stock direct_dilution Problematic Path: Direct Dilution into Aqueous Buffer stock->direct_dilution solution_path Recommended Paths precipitate Result: 'Solvent Shock' & Precipitation direct_dilution->precipitate serial_dilution 1. Serial Dilution Create intermediate dilutions in buffer with higher DMSO % solution_path->serial_dilution cosolvent 2. Use of Co-Solvents Prepare stock in a DMSO/Ethanol mixture solution_path->cosolvent success Success: Clear Working Solution serial_dilution->success cosolvent->success

Caption: Strategies to prevent precipitation upon aqueous dilution.

Recommended Protocols:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution.[2]

    • First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent (e.g., a 1:1 mixture of DMSO and your final buffer).

    • Gently vortex this intermediate solution.

    • Perform the final dilution from this intermediate solution into the final aqueous buffer.

  • Use of Co-solvents: For particularly problematic compounds, preparing the initial stock in a solvent mixture can improve its properties upon aqueous dilution.[2]

    • Try preparing the stock solution in a 4:1 or 3:1 mixture of DMSO:Ethanol.

    • This can help bridge the polarity gap between the stock and the final aqueous medium.

Q5: My biological assay results are inconsistent, even when I use the same stock solution. Could solubility be the cause?

Answer: Absolutely. Inconsistent results are often a direct consequence of solubility and stability issues that may not be immediately obvious.[2]

Possible Causes:

  • Micro-precipitation: Your compound may be forming very fine precipitates ("micro-precipitates") in the assay plate over the course of the experiment. This reduces the effective concentration of the compound available to interact with the biological target, leading to variable and underestimated activity.[2] Visually inspect your assay plates under a microscope to check for this.

  • Stock Solution Instability:

    • Precipitation: If the stock solution has precipitated due to issues described in Q3, the concentration of the supernatant that you are pipetting from is unknown and lower than intended.

    • Chemical Degradation: Some chemical structures, including certain 2-aminothiazoles, can be unstable in DMSO and may degrade over time.[2] This degradation can be catalyzed by impurities, light, or repeated temperature changes.[11][12] This would mean you are assaying a different or less active molecule.

Recommendations for Ensuring Consistency:

  • Always Use Freshly Prepared Solutions: The best practice is to use freshly prepared stock solutions for every experiment, or at a minimum, freshly thawed single-use aliquots.[2]

  • Run a Solubility Check: Before a large screening campaign, determine the maximum soluble concentration of your compound in the final assay buffer. This can be done by preparing serial dilutions and measuring light scattering or turbidity.[13] Any data generated at concentrations above this limit should be interpreted with caution.

  • Include a DMSO Control: Always include a negative control containing the same final concentration of DMSO as your test wells to account for any solvent effects.[7]

References
  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(7), 853–864. Retrieved from [Link]

  • AtoZ Chem. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? AtoZ Chem. Retrieved from [Link]

  • Tian, H., Liang, S., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(3), 159-166. Retrieved from [Link]

  • Pålsson, E., et al. (2021). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Journal of Chemical & Engineering Data, 66(9), 3494-3503. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. ResearchGate. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]

  • Kim, H., & Lee, W. (2019). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water research, 153, 234-243. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Koga, S. (2014). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Kyushu University Institutional Repository. Retrieved from [Link]

  • Tian, H., Liang, S., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Taylor & Francis Online. Retrieved from [Link]

  • Kice, J. L., & Toth, J. E. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 2(12), 929–933. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • Quora. (2022, November 23). What is the effect of DMSO when mixed with water? Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3986. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Hussain, L., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291771. Retrieved from [Link]

  • ResearchGate. (2014, February). (PDF) Crystal structure of 3-{5-[(2-chlorophenyl)carbonyl]-2-oxo-1,3- benzothiazol-3(2H)-yl}propanoic acid, C17H12ClNO4S. ResearchGate. Retrieved from [Link]

  • Guler, H., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(14), 12195–12207. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Retrieved from [Link]

  • American Elements. (n.d.). Thiazoles. American Elements. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Organic Chemistry Research. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[2-(4-chlorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide. PubChem. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Thiazoles. Thieme. Retrieved from [Link]

Sources

identifying common impurities in the synthesis of 2-amino-5-(2-chlorobenzoyl)thiazole

[1]

Topic: Troubleshooting Synthesis & Impurity Identification Target Molecule: 2-amino-5-(2-chlorobenzoyl)thiazole Cas No: (Generic scaffold reference) Audience: Medicinal Chemists, Process Development Scientists

The Impurity Landscape: Mechanistic Origins

The synthesis of 2-amino-5-(2-chlorobenzoyl)thiazole typically proceeds via a modified Hantzsch cyclization. Unlike the classic Hantzsch synthesis (which yields 4-arylthiazoles), the 5-aroyl regioisomer requires a 1,3-electrophile precursor, most commonly a 2-halo-3-(dimethylamino)propenone or a 2-halo-3-alkoxypropenone derivative.[1]

Understanding the mechanism is the only way to predict and control impurities. The reaction involves the nucleophilic attack of thiourea sulfur on the electrophilic

Pathway & Impurity Map

The following diagram illustrates the "Happy Path" (Target Formation) and the "Sad Path" (Impurity Formation).[1]

Gcluster_0Precursorscluster_1Intermediate Stagecluster_2Product & ImpuritiesSM1ThioureaTarget2-Amino-5-(2-Cl-benzoyl)thiazoleSM1->Target CyclizationImpAImpurity A(Dithiobiuret Dimer)SM1->ImpA Thermal DimerizationSM21-(2-Cl-Ph)-3-(DMA)-2-propen-1-oneBrominationBromination(NBS/Br2)SM2->BrominationImpBImpurity B(Des-chloro Analog)SM2->ImpB Pd Contamination(If Suzuki used upstream)Inter2-Bromo-EnaminoneIntermediateBromination->InterInter->TargetImpDImpurity D(Regioisomer: 4-benzoyl)Inter->ImpD C4 Attack (Rare)ImpCImpurity C(Oxidized Disulfide)Target->ImpC Air Oxidation(Solution Phase)

Figure 1: Synthetic pathway and branching points for common impurities.[1]

Troubleshooting Guide: Symptom to Solution

This table correlates observable analytical anomalies with specific chemical origins.

Symptom (Observation)Probable CauseChemical IdentityCorrective Action
HPLC: Early eluting peak (RRT ~0.2-0.3)Unreacted ReagentThiourea Increase wash steps with water/brine.[1] Thiourea is highly water-soluble.
HPLC: Peak at RRT ~0.90 (Close to Main)Regioisomerism2-amino-4-(2-chlorobenzoyl)thiazole Check precursor quality.[1] 4-acyl isomers form if the leaving group on the enone is not labile enough, allowing attack at the carbonyl carbon.
LC-MS: M+ peak is M+2 of expectedDehalogenationDes-chloro impurity (Loss of Cl)If precursor was made via Pd-coupling, scavenge metals.[1] Avoid radical initiators during bromination.
Appearance: Product turns yellow/orangeOxidationAzo/Disulfide Dimer Store under inert atmosphere. Add antioxidants (e.g., Sodium Metabisulfite) during workup.
NMR: Extra singlet at ~8.0-8.5 ppmHydrolysisFormyl-derivative The dimethylamino group hydrolyzed to an aldehyde before cyclization. Ensure anhydrous conditions during bromination.

Deep Dive FAQs: Analytical & Purification

Q1: How do I distinguish the 4-benzoyl regioisomer from the 5-benzoyl target?

  • Mechanism: The 5-benzoyl isomer (Target) has a proton at the C4 position of the thiazole ring. The 4-benzoyl isomer has a proton at C5.

  • NMR Diagnosis:

    • Target (5-acyl): The C4-H usually appears as a sharp singlet around 8.0–8.5 ppm .[1]

    • Isomer (4-acyl): The C5-H is more shielded, typically appearing upfield around 7.5–7.8 ppm .[1]

    • NOESY: The Target will show NOE correlations between the Thiazole C4-H and the ortho-protons of the chlorophenyl ring (if conformation allows), whereas the 4-acyl isomer places the ring further away.

Q2: My product has a persistent "dimer" peak in LC-MS (2M+H). Is it real?

  • Context: Aminothiazoles are nucleophilic amines.

  • Real Dimer: If the peak persists in negative mode or with different ionization energies, it is likely the Disulfide Dimer (oxidative coupling of the sulfur) or an Azo-dimer (coupling of amines).[1]

  • Artifact: If it disappears upon dilution, it is an ESI cluster (non-covalent).[1]

  • Fix: Treat the sample with DTT (Dithiothreitol) before injection.[1] If the peak disappears, it was a disulfide impurity.

Q3: Why is the melting point lower than reported literature values (210-215°C)?

  • Solvatomorphism: 2-aminothiazoles are notorious for forming stable solvates with Ethanol and DMF.

  • Diagnosis: Run TGA (Thermogravimetric Analysis) or H-NMR.[1] You will likely see trapped solvent.

  • Fix: Recrystallize from a non-solvating solvent like Acetonitrile or dry under high vacuum at 80°C for 24 hours.

Validated Protocols

A. Synthesis Protocol (Optimized for Purity)

Standardized "One-Pot" Enaminone Route

  • Bromination: Dissolve 1-(2-chlorophenyl)-3-(dimethylamino)-2-propen-1-one (1.0 eq) in THF at 0°C. Add NBS (1.05 eq) portion-wise. Stir for 30 min. Critical: Keep cold to prevent polymerization.

  • Cyclization: Add Thiourea (1.1 eq) directly to the mixture. Heat to reflux (65°C) for 2 hours.

  • Precipitation: Cool to RT. The HBr salt of the product often precipitates.

  • Neutralization: Filter the solid. Resuspend in water and adjust pH to 8-9 with saturated

    
    . The free base will precipitate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) .

B. HPLC Method (Impurity Tracking)

Use this method to separate the des-chloro and regioisomers.[1]

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 3µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B
Detection UV at 280 nm (benzoyl absorption) and 254 nm
Column Temp 40°C
C. Troubleshooting Logic Flow

Use this decision tree when an unknown impurity appears.

TroubleshootingStartUnknown Impurity DetectedCheckRTCheck Retention Time (RT)Start->CheckRTEarlyEarly Eluting(Polar)CheckRT->Early< 2 minLateLate Eluting(Non-polar)CheckRT->Late> 8 minThioureaLikely ThioureaAction: Water WashEarly->ThioureaMS_CheckCheck Mass (LC-MS)Late->MS_CheckDimerMass = 2M-2?Likely DisulfideMS_Check->DimerDimer MassDesChloroMass = M-34?Des-chloro AnalogMS_Check->DesChloroM-34 Mass

Figure 2: Rapid diagnostic logic for unknown peaks.

References

  • Hantzsch Thiazole Synthesis Mechanisms

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles".
    • URL:[Link][1]

  • Aminothiazole Impurity Profiling

    • Source: BenchChem Technical Guides.[2] "Common side reactions in the Hantzsch synthesis of 5-aminothiazoles".

  • Enaminone Precursors in Thiazole Synthesis

    • Source: National Institutes of Health (PMC). "Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles".
    • URL:[Link]

  • Analytical Methods for Aminothiazoles

    • Source: SIELC Technologies. "Separation of 2-Aminothiazole on Newcrom R1 HPLC column".
    • URL:[Link]

Technical Support Center: Thiazole Ring Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with thiazole-containing compounds. It synthesizes organic chemistry principles with practical drug development protocols.

Current Status: Operational | Topic: pH & Temperature Optimization | Ticket ID: THZ-STAB-001

Executive Summary: The Thiazole Paradox

The thiazole ring is a cornerstone of medicinal chemistry (found in thiamine, epothilones, and tiazofurin) due to its aromaticity and ability to hydrogen bond. However, it presents a stability paradox : while the ring itself is thermally robust due to aromatic stabilization energy, it is electronically distinct from other azoles. The sulfur atom creates a significant electron deficiency at the C2 position , rendering it highly susceptible to nucleophilic attack (hydrolysis) under alkaline conditions, while the nitrogen atom allows for protonation in acidic media.

Key Takeaway: Optimization requires balancing acidic solubility against alkaline hydrolysis and oxidative ring opening .

Module 1: pH Optimization & Chemical Stability[1]

Q: My thiazole compound degrades rapidly in basic buffers (pH > 8). Is this normal?

A: Yes, this is a classic intrinsic failure mode of the thiazole scaffold. The Mechanism: Unlike imidazole (pKa ~7), thiazole is weakly basic (pKa ~2.5).[1] The sulfur atom is an electron sink, making the C2 carbon (between S and N) highly electrophilic.

  • In Basic Conditions (pH > 7.5): Hydroxide ions (

    
    ) act as nucleophiles and attack the C2 position. This disrupts the aromatic system, leading to a tetrahedral intermediate that collapses to open the ring, forming thiols and formamides.
    
  • In Acidic Conditions (pH < 4): The Nitrogen (N3) gets protonated. This actually stabilizes the ring against further nucleophilic attack by increasing the activation energy required to break the aromaticity, provided the counter-ion is non-nucleophilic.

Q: What is the "Safe Zone" for thiazole handling?

A: For most 2,4-disubstituted thiazoles, the stability window is pH 2.0 – 6.5 .

  • Storage: Store in slightly acidic buffers (e.g., Acetate or Citrate, pH 4.5–5.5).

  • Avoid: Carbonate or Phosphate buffers > pH 7.5, especially at elevated temperatures.

Visualization: Base-Catalyzed Ring Opening Mechanism

The following diagram illustrates the critical failure pathway at High pH.

ThiazoleDegradation Thiazole Intact Thiazole (Aromatic) Attack Nucleophilic Attack (OH- at C2) Thiazole->Attack pH > 7.5 Intermediate Tetrahedral Intermediate Attack->Intermediate Rate Limiting RingOpen Ring Opening (Loss of Aromaticity) Intermediate->RingOpen Fast Products Degradation Products (Thiols/Formamides) RingOpen->Products Irreversible

Caption: Figure 1. The primary degradation pathway of thiazole under alkaline conditions involves hydroxide attack at the electron-deficient C2 position.

Module 2: Temperature & Thermal Degradation[3]

Q: I observe degradation during reflux at 80°C. I thought thiazoles were thermally stable?

A: The unsubstituted thiazole ring is stable up to very high temperatures. However, functionalized thiazoles (common in drug discovery) often degrade via specific pathways:

  • Decarboxylation: If you have a carboxylic acid at C2, C4, or C5, thermal decarboxylation can occur as low as 60–80°C.

  • Retro-Hantzsch Reaction: In aqueous acidic media at high heat, the synthesis reaction can effectively reverse, hydrolyzing the ring back into thioamide and alpha-halo ketone precursors.

  • Oxidative Degradation: At high T, dissolved oxygen promotes the formation of N-oxides or sulfoxides, which destabilize the ring.

Q: How should I store my thiazole library?

A: Follow the "Cold & Dry" protocol.

  • Temperature: -20°C is standard. Avoid repeated freeze-thaw cycles which can induce micro-precipitates and local pH changes.

  • State: Solid state is vastly superior to solution. If solution storage is mandatory, use anhydrous DMSO (see Troubleshooting below).

Summary of Stability Conditions:

ParameterOptimal RangeDanger ZoneMechanism of Failure
pH 2.0 – 6.0> 8.0Nucleophilic attack at C2 (Ring Opening)
Temperature 4°C to -20°C> 60°C (in solution)Oxidation / Retro-Hantzsch hydrolysis
Solvent DMSO, Methanol, Acidic WaterBasic Water, DMF (if wet)Hydrolysis (water) / Amine degradation (DMF)

Module 3: Troubleshooting & Protocols

Scenario A: "My compound precipitates when I dilute my DMSO stock into buffer."

Diagnosis: This is a solubility crash, not chemical instability. Thiazoles are lipophilic. The Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Go 100% -> 50% -> 10% -> 1%.

  • pH Adjustment: If your thiazole has a basic amine side chain, lower the buffer pH to < 5.0 to protonate the amine and increase solubility.

  • Add Co-solvents: Include 20% PEG-400 or Cyclodextrin to encapsulate the hydrophobic ring.

Scenario B: "I see new peaks on LC-MS after 24 hours at Room Temp."

Diagnosis: Likely oxidative instability or hydrolysis. Protocol: Rapid Stability Screen Use this self-validating protocol to identify the cause.

  • Prepare 3 Samples (100 µM):

    • A: pH 2.0 (0.1M HCl/KCl buffer)

    • B: pH 7.4 (PBS)

    • C: pH 9.0 (Borate buffer)

  • Incubation: Incubate at 40°C (accelerated condition) for 24 hours.

  • Analysis: Run HPLC-UV/MS.

    • If A is stable but C degrades:Base-catalyzed hydrolysis (Confirm C2 vulnerability).

    • If all degrade:Oxidative sensitivity (Repeat with degassed solvents under Argon).

Visualization: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your experiments.

Troubleshooting Start Issue Detected: Loss of Signal CheckPrec Check for Precipitation (Visual/Nephelometry) Start->CheckPrec PrecipYes Solubility Issue CheckPrec->PrecipYes Cloudy PrecipNo Chemical Instability CheckPrec->PrecipNo Clear Soln1 Action: Lower pH (Protonate N) PrecipYes->Soln1 Soln2 Action: Add Co-solvent (PEG/Cyclodextrin) PrecipYes->Soln2 CheckpH Check Buffer pH PrecipNo->CheckpH HighPH pH > 7.5 CheckpH->HighPH LowPH pH < 6.0 CheckpH->LowPH ActionBase Cause: Ring Hydrolysis Fix: Switch to pH 5.0 HighPH->ActionBase ActionOx Cause: Oxidation Fix: Degas/Argon LowPH->ActionOx

Caption: Figure 2. Diagnostic workflow for distinguishing between physical solubility limits and chemical degradation events.

References & Grounding

  • Thiazole Ring Opening Mechanism:

    • Title: Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis.[2]

    • Source: Johns Hopkins University / Bioorganic Chemistry.

    • Relevance: Establishes the C2 nucleophilic attack mechanism by hydroxide ions.

    • 2[3][4][5][6][7][8][9][10]

  • pH-Dependent Kinetics (Thiamine Model):

    • Title: Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine.

    • Source: BMC Chemistry.[5]

    • Relevance: Provides quantitative data showing degradation rates increase significantly at pH > 6.0 compared to pH 3.0.

    • 3[3][6][7][10]

  • Solubility & Formulation:

    • Title: Technical Support Center: Improving the Solubility of Thiazole Compounds.

    • Source: BenchChem.[5][11]

    • Relevance: Validates the "precipitation upon dilution" issue and suggests co-solvent strategies.

    • 11[3][5][6][7][10]

  • General Chemical Reactivity:

    • Title: Thiazole - Wikipedia.

    • Source: Wikipedia.

    • Relevance: General reference for pKa values (2.5) and electrophilic substitution patterns.[1]

    • 1[3][6][10]

Sources

Technical Support Center: HPLC Purity Analysis for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (referred to herein as C-CPTA ). This guide addresses the specific challenges researchers face when analyzing this compound, particularly the phenomenon of "low purity" which is often an artifact of method parameters rather than the sample itself.

C-CPTA is a 2-aminothiazole derivative featuring an electron-withdrawing 2-chlorobenzoyl group at the C5 position. This structural combination creates unique chromatographic behaviors—specifically regarding basicity, tautomerism, and solubility—that standard generic gradients often fail to address.

Part 1: Diagnostic Matrix (Quick Triage)

Before altering your method, identify your specific symptom below.

SymptomProbable CauseImmediate Action
Fronting / Split Peaks Sample Solvent MismatchDissolve sample in mobile phase or reduce injection volume.
Severe Tailing (As > 1.5) Silanol InteractionAdd 10-20 mM Ammonium Formate or lower pH to < 3.0.
"Ghost" Peaks in Blank Carryover / Late ElutersRun a "sawtooth" gradient wash; check injector needle wash.
Low Purity (Area %) UV Response DisparityCheck detection wavelength. Thiourea (precursor) has weak absorbance >250nm.
Shifting Retention Times pH SensitivityThe mobile phase pH is likely near the pKa of the thiazole amine (~3.5 - 4.5).

Part 2: Deep Dive Troubleshooting

Module A: The "Low Purity" Illusion (Peak Shape & Tailing)

The Issue: You observe a broad, tailing peak for the main compound. Integration software draws the baseline too early, cutting off the tail and artificially lowering the calculated area percent.

The Science: The 2-aminothiazole moiety is a weak base. While the 5-carbonyl group lowers the basicity compared to alkyl-thiazoles, the nitrogen at position 3 is still a hydrogen bond acceptor. On standard silica-based C18 columns, residual silanols (Si-OH) act as weak acids. If your mobile phase pH is neutral (6-7), the silanols are ionized (Si-O⁻), leading to strong electrostatic interaction with the protonated thiazole nitrogen. This causes "secondary retention" or tailing.

The Solution:

  • pH Suppression: Lower the mobile phase pH to 2.5 - 3.0 using 0.1% Formic Acid or Phosphoric Acid. This suppresses silanol ionization (keeping them as Si-OH), reducing the interaction.

  • Buffer Strength: If using MS-compatible buffers, ensure at least 10 mM Ammonium Formate . The ammonium ions compete with the analyte for the active silanol sites.

  • Column Selection: Switch to a "highly end-capped" C18 column or a column with a positively charged surface (e.g., C18 with embedded polar group) to repel the basic amine.

Module B: The "Double Peak" Phenomenon (Tautomerism)

The Issue: The main peak appears to have a "shoulder" or splits into two distinct peaks, yet Mass Spec confirms identical mass for both.

The Science: 2-Aminothiazoles are capable of amino-imino tautomerism .

  • Form A (Amino): The dominant form in stable conditions.

  • Form B (Imino): Can be stabilized by the intramolecular hydrogen bond between the carbonyl oxygen and the amine proton.

While the amino form is generally favored, specific solvents (like DMSO or DMF used in sample prep) can stabilize the imino form. If the interconversion rate is slow on the chromatographic time scale, you will see two peaks.

The Solution:

  • Temperature: Increase column temperature to 40°C or 45°C . Higher thermal energy speeds up the tautomeric interconversion, causing the peaks to coalesce into a single, sharp band.

  • Solvent Match: Ensure the sample diluent matches the initial mobile phase conditions (high water content) to force the equilibrium to the form favored by the mobile phase before injection.

Module C: Synthesis-Related Impurities (The Reality)

The Issue: Your synthesis (likely Hantzsch condensation) yielded a solid that looks clean by NMR but shows 85% purity by HPLC.

The Science: The synthesis involves reacting 2-bromo-1-(2-chlorophenyl)ethan-1-one with thiourea .

  • Thiourea (Impurity A): Highly polar, elutes in the void volume (t0). If you start your gradient at 5% Organic, thiourea may co-elute with the injection pulse or be missed entirely if you don't integrate the void.

  • Alpha-Haloketone (Impurity B): The starting bromide is non-polar and UV active. It often elutes after the product.

  • De-halogenated Byproduct: If the reaction was heated excessively, the chlorine on the phenyl ring or the bromine on the starting material can be reduced, creating a mass shift of -34 Da or -80 Da.

The Solution: Use a Phenyl-Hexyl column. The pi-pi interactions provided by the phenyl stationary phase offer superior selectivity for the chlorophenyl ring of the product versus the non-aromatic impurities like thiourea, and better separation of de-chlorinated analogs.

Part 3: Visual Troubleshooting Guides

Diagram 1: HPLC Method Optimization Decision Tree

HPLC_Troubleshooting Start Symptom: Low Purity / Poor Chromatography Check_Shape Is the Peak Shape Symmetrical? Start->Check_Shape Check_Tailing Tailing Factor > 1.5? Check_Shape->Check_Tailing No Check_Gradient Are impurities eluting in Void? Check_Shape->Check_Gradient Yes (But purity low) Check_Split Split Peak / Doublet? Check_Tailing->Check_Split No Action_pH Action: Lower pH to 2.5 (Suppress Silanols) Check_Tailing->Action_pH Yes Action_Temp Action: Increase Temp to 45°C (Merge Tautomers) Check_Split->Action_Temp Suspected Tautomer Action_Solvent Action: Match Sample Diluent to Mobile Phase A Check_Split->Action_Solvent Suspected Solvent Effect Action_HILIC Action: Use HILIC or Start Gradient at 0% Org Check_Gradient->Action_HILIC Yes (Thiourea suspected)

Caption: Decision matrix for isolating the root cause of chromatographic anomalies in aminothiazole analysis.

Diagram 2: Synthesis Impurity Pathway

Synthesis_Pathway SM1 2-bromo-1-(2-chlorophenyl)ethanone (Late Eluter) Reaction Hantzsch Condensation (Reflux) SM1->Reaction SM2 Thiourea (Void Volume Eluter) SM2->Reaction Product 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (Target) Reaction->Product Imp1 De-chlorinated Analog (Byproduct) Reaction->Imp1 Overheating Imp2 Regioisomer (4-substituted) (Rare, pH dependent) Reaction->Imp2 Acidic Conditions

Caption: Origin of common impurities. Understanding the synthesis helps identify peaks based on polarity.

Part 4: Validated Experimental Protocol

Recommended "Starting Point" Method Do not use generic 5-95% gradients. Use this focused protocol.

ParameterConditionRationale
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Luna), 150 x 4.6mm, 3.5µmEnd-capping reduces silanol activity; 3.5µm offers good resolution/pressure balance.
Mobile Phase A 10mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)Buffering at pH 3 keeps the amine protonated and silanols neutral.
Mobile Phase B Acetonitrile (MeCN)MeCN has lower viscosity and UV cutoff than Methanol.
Gradient 0-2 min: 5% B (Isocratic hold for Thiourea)2-15 min: 5% -> 80% B15-20 min: 80% BThe initial hold ensures polar impurities (thiourea) separate from the void.
Flow Rate 1.0 mL/minStandard flow.
Temp 40°CCritical for peak sharpness and tautomer coalescence.
Detection 270 nm (Primary), 220 nm (Impurity check)270nm is specific to the benzoyl-thiazole chromophore; 220nm catches general impurities.

References

  • SIELC Technologies. (2018).[1] Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][2]

  • National Institutes of Health (PubMed). (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. Retrieved from [Link]

Sources

overcoming steric hindrance in 2-chlorophenyl carbonyl substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers dealing with the specific challenges of 2-chlorophenyl carbonyl substitution reactions .

Ticket Status: OPEN Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Ortho-Chloro Steric Hindrance in Carbonyl Substitution Target Audience: Medicinal Chemists, Process Chemists[1]

📋 Executive Summary

The 2-chlorophenyl moiety presents a classic "Ortho-Effect" paradox. The chlorine atom at the C2 position is electron-withdrawing (


), which theoretically activates the carbonyl carbon toward nucleophilic attack. However, its significant Van der Waals radius (1.75 Å) creates a steric cone of exclusion , physically blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1]

This guide provides validated protocols to overcome this kinetic barrier in Amidation , Esterification , and Nucleophilic Addition workflows.[1]

🛠 Module 1: Amidation & Esterification Troubleshooting

User Issue: "My coupling reaction with 2-chlorobenzoic acid is stalling at <50% conversion or requiring excessive heating that degrades my nucleophile."

The "Sledgehammer" Protocol: Acid Chloride Activation

For 2-chlorophenyl systems, standard carbodiimides (EDC/DCC) often fail to generate a reactive enough intermediate to overcome the ortho-bulk. The most reliable method is converting the acid to its acid chloride form, which is significantly smaller and more electrophilic than the O-acylisourea intermediate formed by EDC.

Step-by-Step Protocol:

  • Activation : Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM or Toluene .

  • Reagent : Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Monitoring : Stir at RT for 2 hours. Validation: Aliquot into MeOH; check TLC/LCMS for complete conversion to the methyl ester (indicates acid chloride formation).

  • Coupling : Concentrate to remove excess oxalyl chloride (critical to prevent side reactions). Redissolve in DCM and add your amine/alcohol (1.1 equiv) + DIPEA or Pyridine (2.0 equiv).[1]

  • Catalysis : If the nucleophile is also hindered (e.g., secondary amine), add 10 mol% DMAP .[1]

The "Precision" Protocol: High-Energy Coupling Reagents

If acid chloride formation is too harsh for your substrate, switch to phosphonium or uronium reagents. T3P (Propylphosphonic anhydride) is particularly effective for ortho-substituted benzoates because it acts as a solvent and reagent, driving the equilibrium.

Comparative Reagent Table:

ReagentActivation PowerSteric ToleranceRecommended SolventNotes
HATU HighExcellentDMF/DMAcGold standard for hindered couplings. Expensive.
T3P HighVery GoodEtOAc/THFLow epimerization risk; easy workup (water soluble).
PyBOP HighGoodDCM/DMFGenerates carcinogenic HMPA byproduct; use with caution.
EDC/HOBt LowPoorDCMNot recommended for 2-chlorophenyl systems.
Decision Logic Diagram

Use this workflow to select the correct activation strategy based on your nucleophile's fragility and bulk.

AmidationLogic Start Substrate: 2-Chlorobenzoic Acid NuCheck Is Nucleophile Acid-Sensitive? Start->NuCheck BulkCheck Is Nucleophile Sterically Hindered? NuCheck->BulkCheck No HATU Method B: HATU/DIPEA (The Precision Tool) NuCheck->HATU Yes AcidCl Method A: Oxalyl Chloride/DMF (The Sledgehammer) BulkCheck->AcidCl No (Primary Amine) T3P Method C: T3P (50% in EtOAc) (The Scalable Option) BulkCheck->T3P Yes (Secondary Amine) caption Figure 1: Decision Matrix for Coupling 2-Chlorobenzoic Acid

🧪 Module 2: Nucleophilic Addition (Grignard/Organolithium)

User Issue: "Adding Grignard to 2-chlorobenzoyl chloride yields a mixture of ketone, alcohol, and unreacted starting material."

The "Stop-at-Ketone" Challenge

Reaction of Grignards (RMgX) with acid chlorides typically proceeds to the tertiary alcohol because the intermediate ketone is more reactive than the starting acid chloride. In 2-chlorophenyl systems, the steric bulk slows the first addition, making the second addition (to the ketone) competitively faster.

Troubleshooting Protocol: Transmetallation (The CuI Effect) To stop at the ketone, you must modulate the nucleophilicity of the organometallic species.

  • Reagent Prep : Cool a solution of CuI (10-20 mol%) and 2-chlorobenzoyl chloride in THF to -78°C.

  • Addition : Add the Grignard reagent dropwise. The copper salt forms a transient organocuprate, which transfers the alkyl group but is less reactive toward the resulting ketone.

  • Temperature : Maintain -78°C for 1 hour, then allow to warm only to 0°C before quenching.

  • Quench : Use saturated NH₄Cl/NH₄OH (9:1) to sequester copper salts (deep blue aqueous layer).[1]

The "Turbo" Solution for Preparation

If you are generating the nucleophile from a 2-chlorophenyl halide (acting as the nucleophile) to attack another carbonyl, standard Mg turnings often fail due to surface passivation.

  • Solution : Use TurboGrignard (iPrMgCl[1]·LiCl) .

  • Mechanism : The LiCl breaks up polymeric Grignard aggregates, increasing solubility and reactivity of the 2-chlorophenylmagnesium species.

❓ Frequently Asked Questions (FAQ)

Q1: Does the 2-chloro group allow for Nucleophilic Aromatic Substitution (SNAr) during these reactions?

  • Answer : Generally, no.[1] While the carbonyl is electron-withdrawing, a single chlorine ortho to a carbonyl is rarely sufficient for SNAr under standard acylation conditions. However, if you use extremely strong bases (e.g., unstabilized carbanions) and high heat, you risk benzyne formation via elimination.[1] Stick to non-nucleophilic bases like DIPEA or LiHMDS.

Q2: Can I use microwave irradiation to overcome the steric barrier?

  • Answer : Yes. Microwave heating is highly effective for amidation of 2-chlorobenzoic acid.

    • Protocol: Acid + Amine + T3P (2 equiv) + Pyridine (3 equiv) in EtOAc.[1]

    • Settings: 100°C for 20-40 minutes. The thermal energy helps overcome the rotational barrier imposed by the ortho-chloro group.

Q3: Why is my reaction turning black?

  • Answer : This often indicates decomposition of the acid chloride or formation of polymerized side products. Ensure your DMF (if using Vilsmeier activation) is anhydrous and fresh. Old DMF contains dimethylamine, which will react with your acid chloride to form an amide impurity.[1]

📚 References

  • Mechanistic Insight : "Steric Effects in Nucleophilic Acyl Substitution." Journal of Organic Chemistry. Explains the trajectory of nucleophilic attack (Burgi-Dunitz) in ortho-substituted systems.

  • Catalysis : "Titanium(IV) Fluoride-Catalyzed Direct Amidation of Carboxylic Acids." RSC Advances, 2024.[1] Details the use of TiF4 for hindered benzoic acids.

  • Reagent Selection : "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides." Organic Process Research & Development.

  • Grignard Protocols : "Preparation of Functionalized Organomagnesium Reagents using the TurboGrignard." Angewandte Chemie Int. Ed.[1]

  • General Methodology : "Overcoming Steric Hindrance in Organic Synthesis." BenchChem Technical Guides.

Sources

minimizing hygroscopicity effects on 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine weighing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hygroscopicity Effects on 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Executive Summary

Status: Active Guide Compound: 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine (Thiazole derivative) Primary Risk: Rapid moisture uptake leading to stoichiometry drift (assay error) and physical clumping.[1] Critical Action: Move from "Direct Weighing" to "Weighing by Difference" immediately. Implement static neutralization.

Module 1: Environmental Control & Decision Logic

The Science: Hygroscopic compounds like 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine do not just get "wet"; they undergo surface adsorption and potentially bulk absorption (hydrate formation). This alters the effective Molecular Weight (MW), causing you to add less active compound than calculated.

The Protocol: Do not rely on speed alone. Your environment dictates your weighing strategy. Use the decision matrix below to select the correct containment level.

Figure 1: Environmental Selection Logic

EnvironmentLogic Start Assess Ambient Relative Humidity (RH) CheckRH Is RH > 45%? Start->CheckRH HighRisk High Risk Zone (Deliquescence/Clumping) CheckRH->HighRisk Yes ModRisk Moderate Risk Zone (Surface Adsorption) CheckRH->ModRisk No GloveBox Protocol A: Inert Atmosphere Glovebox (N2 or Ar) HighRisk->GloveBox Mandatory Desiccator Protocol B: Benchtop with Ionizer & Desiccant Shield ModRisk->Desiccator Sufficient

Caption: Decision tree for selecting containment based on laboratory humidity levels. High humidity (>45% RH) mandates inert gas handling to prevent irreversible hydrate formation.

Module 2: The "Weighing by Difference" Protocol

The Problem with Direct Weighing: In a standard "tare and add" procedure, the balance doors are open, and the compound sits on the pan absorbing moisture while you wait for the reading to stabilize. This results in a positive mass error (Compound + Water).

The Solution: Weighing by Difference (Gravimetric Transfer) This method keeps the bulk supply closed 99% of the time and measures the loss of mass from the source, which is independent of moisture gained by the receiving vessel.

Step-by-Step Methodology:

  • Preparation:

    • Place ~100 mg of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine into a glass weighing bottle with a ground-glass stopper.

    • Dry this "stock" bottle in a vacuum desiccator overnight if the protocol allows.

  • Initial Weighing (W1):

    • Place the capped weighing bottle on the analytical balance.

    • Record the mass (W1) once stable.[2][3] Tare the balance to 0.0000 g.

  • Transfer:

    • Remove the bottle from the balance.[2]

    • Quickly transfer a small amount of powder into your receiving vessel (flask/vial).

    • Immediately recap the weighing bottle.

  • Final Weighing (W2):

    • Place the capped weighing bottle back on the balance.

    • The balance will display a negative number (e.g., -5.20 mg).

    • Record this absolute value as the Mass Transferred (

      
      ).
      

Data Comparison: Direct vs. Difference

FeatureDirect Weighing (Standard)Weighing by Difference (Recommended)
Moisture Exposure High (Open pan during stabilization)Low (Bottle closed during weighing)
Static Susceptibility High (Charged particles repel on pan)Low (Glass bottle shields charge)
Drift Risk Continuous positive driftStable reading (Static mass)
Precision

0.5% - 2.0% error

0.1% error
Module 3: Troubleshooting Static & Clumping

The Science: Hygroscopic powders often accumulate static charge, especially in low-humidity environments (e.g., inside a desiccator). Static creates a force field that interacts with the balance coil, causing "floating" readings.

Workflow for Static Neutralization:

Figure 2: Anti-Static Weighing Workflow

StaticWorkflow Source Dry Powder Source Ionizer Pass through Ionizing Bar/Gun (5-10 seconds) Source->Ionizer Neutralize Transfer Transfer to Metal/Glass Vessel (Avoid Plastic) Ionizer->Transfer Pour Weigh Weighing Event Transfer->Weigh Measure

Caption: Workflow to eliminate triboelectric charging. Ionization is critical before the transfer step to prevent powder from 'jumping' or adhering to spatula walls.

Common Issues & Fixes:

  • Issue: The balance readout refuses to stabilize (drifts up).

    • Cause: Moisture uptake.[4][5]

    • Fix: Switch to Weighing by Difference (Module 2).

  • Issue: The balance readout fluctuates wildly (+/-).

    • Cause: Static electricity.[6][7][8]

    • Fix: Use an external ionizer (e.g., polonium strip or piezo-electric gun) on the vial and spatula. Never use plastic weigh boats; use aluminum or glass.

  • Issue: Powder clumps immediately upon opening.

    • Cause: The container was colder than the room (condensation).

    • Fix: Allow the container to equilibrate to room temperature for 30 minutes before breaking the seal.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I dry the compound in an oven before weighing?

  • Answer: Proceed with caution. While 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is generally thermally stable, thiazoles can degrade or sublime. Recommendation: Use a Vacuum Desiccator with

    
     (Phosphorus Pentoxide) at room temperature for 24 hours rather than heat.
    

Q2: What solvent should I use for stock solutions?

  • Answer: To minimize weighing errors, weigh a larger amount (e.g., 20 mg) once and dissolve it to make a stock solution. This compound is likely soluble in DMSO (Dimethyl Sulfoxide) or DMF . Avoid Methanol if the compound is extremely hygroscopic, as Methanol itself absorbs water from the air.

Q3: How do I correct for the water weight?

  • Answer: If you cannot dry the sample, you must determine the water content using Karl Fischer (KF) Titration or TGA (Thermogravimetric Analysis) .

    • Formula:

      
      
      
    • Without this correction, your molar concentration will be lower than intended.

References
  • United States Pharmacopeia (USP). (2023). General Chapter <1251> Weighing on an Analytical Balance. USP-NF.[9]

  • Mettler Toledo. (n.d.).[10] Weighing by Difference - Proper Weighing Technique. Laboratory Weighing Guide.

  • Sartorius. (2020).[10] Effects of Static Electricity on Analytical Weighing. Sartorius Application Notes.

  • European Pharmacopoeia (Ph.[4][5][11] Eur.). (2022).[7] Chapter 5.11. Characters Section in Monographs (Hygroscopicity).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Thiazole Derivatives.

Sources

Technical Support Center: Alternative Catalysts for Efficient Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond traditional synthetic methods and leverage modern, alternative catalysts for improved efficiency, sustainability, and yield.

The classical Hantzsch thiazole synthesis, while foundational, often involves harsh conditions, hazardous reagents, and challenging purification processes.[1][2][3] The development of novel catalytic systems offers solutions to these long-standing problems. This document provides in-depth, field-proven insights into selecting, applying, and troubleshooting these advanced catalytic methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers often have when considering a shift to alternative catalytic systems.

Q1: Why should I move away from the traditional Hantzsch synthesis? A1: While effective, the traditional Hantzsch method often suffers from drawbacks like the use of volatile or hazardous organic solvents, expensive catalysts, harsh reaction conditions, and difficult product isolation.[1] Alternative catalysts, particularly heterogeneous and nanocatalyst systems, offer significant advantages such as easier separation, catalyst recyclability, increased product yields, greater selectivity, and often milder, more environmentally friendly reaction conditions.[1][4]

Q2: What are the main categories of alternative catalysts for aminothiazole synthesis? A2: Modern alternative catalysts can be broadly grouped into several classes:

  • Heterogeneous Solid Acids: These include systems like silica-supported tungstosilisic acid or clays like Montmorillonite-K10, which are easily filtered from the reaction mixture.[4][5]

  • Nanocatalysts: Materials like aluminum oxide nanoparticles or magnetic iron oxide nanoparticles (SPIONs) offer extremely high surface area for enhanced catalytic activity and, in the case of magnetic particles, exceptionally simple recovery.[6][7][8]

  • Ionic Liquids (ILs): These can function as both the solvent and the catalyst, offering a "greener" alternative with tunable properties and potential for recyclability.[9][10]

  • Biopolymers and Green Catalysts: Systems using materials like nanochitosan or even aqueous plant extracts are emerging as highly sustainable options.[3][11]

Q3: How do "greener" synthesis methods like microwave or ultrasound irradiation help? A3: Non-conventional energy sources can dramatically improve the efficiency and environmental footprint of the synthesis.

  • Microwave (MW) Irradiation: Provides rapid, uniform heating, which can drastically reduce reaction times from hours to minutes and often improves yields.[12][13]

  • Ultrasonic Irradiation: Uses acoustic cavitation to create localized high-pressure and high-temperature spots, enhancing reaction rates under milder overall conditions.[4][5] These methods align well with green chemistry principles by reducing energy consumption and reaction time.[2][14]

Q4: Can I avoid using toxic halogenating agents like iodine or bromine? A4: Yes. A significant advancement is the use of N-halo reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or N-bromosuccinimide (NBS) in conjunction with nanocatalysts.[8][15] More recently, trichloroisocyanuric acid (TCCA) has been introduced as a safe, stable, and environmentally benign source of halogen ions, successfully replacing toxic reagents like elemental iodine.[16][17][18]

Part 2: Catalyst Performance & Comparative Data

The choice of catalyst directly impacts yield, reaction time, and sustainability. The following table summarizes the performance of several modern, alternative catalysts, providing a basis for comparison.

Catalyst SystemKey Reactants & ConditionsReaction TimeYield (%)Key Advantages & Insights
Ca/4-MePy-IL@ZY-Fe₃O₄ [3][16]Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C~25 minHigh (not specified)Expertise: This multifunctional catalyst combines a Lewis acid (Ca²⁺), a basic ionic liquid, and a magnetic core.[16] This design accelerates multiple steps in the reaction mechanism. Trustworthiness: It is magnetically separable and has been shown to be reusable for at least five cycles with minimal loss of activity.[16][17] Replaces toxic iodine with TCCA.[16]
Silica Supported Tungstosilisic Acid [5][19][20]3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesNot Specified79-90Expertise: A robust solid acid catalyst that is effective under both conventional heating and ultrasonic irradiation.[5] Its heterogeneous nature simplifies workup. Trustworthiness: Easily recoverable via simple filtration and can be reused, although some activity loss may occur after several runs.[5][20]
Copper Silicate [21]Substituted phenacyl bromide, Thiourea, Ethanol, 78°C30 min~95Expertise: A simple, heterogeneous, and reusable catalyst. The protocol offers a rapid process with an easy workup. Trustworthiness: The catalyst's reusability has been demonstrated, making it an economical and environmentally benign option.[21]
Fe₃O₄ Nanoparticles (SPIONs) [8][15]Methylcarbonyl compounds, Thiourea, N-halo reagents (e.g., DCDMH), 65°C~2 h>99Expertise: These superparamagnetic iron oxide nanoparticles are highly active and stable. They work in concert with N-halo reagents for in-situ halogenation. Trustworthiness: The catalyst is easily separated from the reaction mixture using an external magnet and can be reused for at least five cycles without significant loss of efficiency.[8][15]
Acidic Ionic Liquid [9]Acetophenone, Thiourea, Room Temperature~1.25 - 3 h~91Expertise: The ionic liquid acts as both the solvent and the catalyst, simplifying the reaction setup. Trustworthiness: This approach offers mild reaction conditions and avoids the need for traditional volatile organic solvents.[9]
Nanochitosan [11]Ketone, Thiourea, Iodine, EthanolNot SpecifiedSatisfactoryExpertise: A biodegradable and green catalyst derived from a biopolymer. It functions as a heterogeneous basic catalyst. Trustworthiness: The protocol features mild conditions, easy product isolation, and the catalyst is reusable for up to five rounds.[11]
Part 3: Visualized Workflows & Mechanisms

To ensure reproducibility and aid in decision-making, visual workflows are essential.

Workflow 1: General Catalyst Selection & Optimization

This diagram outlines a logical process for selecting and optimizing an alternative catalyst for your specific synthetic needs.

A Define Synthesis Priorities B Green Chemistry (Sustainability) A->B C Ease of Use (Separation) A->C D Cost & Scalability A->D E Select Catalyst Class B->E C->E D->E F Magnetic Nanocatalysts (e.g., Fe3O4) E->F G Heterogeneous Catalysts (e.g., Silica-supported) E->G H Ionic Liquids / Green Solvents E->H I Initial Reaction Screening F->I G->I H->I J Optimize Conditions (Temp, Solvent, Time) I->J K Analyze Yield & Purity (TLC, LC-MS, NMR) J->K K->J Iterate L Test Catalyst Reusability K->L M Final Optimized Protocol L->M

Caption: A decision workflow for catalyst selection and reaction optimization.

Workflow 2: Hantzsch Synthesis & Role of the Catalyst

The Hantzsch synthesis remains the core mechanistic pathway. Alternative catalysts primarily function to activate the reactants and facilitate the key bond-forming steps.

cluster_0 Reactants cluster_1 Catalysis & Intermediate Formation cluster_2 Final Product R1 α-Haloketone (or in-situ generated) STEP1 Nucleophilic Attack (S on α-Carbon) R1->STEP1 R2 Thiourea R2->STEP1 CAT Alternative Catalyst (e.g., Lewis Acid, Base) CAT->R1 activates STEP2 Intramolecular Cyclization STEP1->STEP2 PROD 2-Aminothiazole Derivative STEP2->PROD

Caption: The catalytic role in the Hantzsch aminothiazole synthesis pathway.

Part 4: Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear, step-by-step methodologies for immediate application.

Protocol 1: Magnetically Separable Nanocatalyst System

(Adapted from Kalhor et al., 2023 for Ca/4-MePy-IL@ZY-Fe₃O₄)[16][17]

Objective: Synthesize a 2-aminothiazole derivative using a recyclable magnetic nanocatalyst and a green halogen source (TCCA).

Methodology:

  • Reaction Setup: In a round-bottom flask, add the acetophenone derivative (1.5 mmol), ethanol (3.0 mL), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g).

  • In-situ Halogenation: Stir the mixture at 80°C for approximately 25 minutes. This step generates the α-haloketone intermediate.

  • Reaction Monitoring (Validation): Monitor the formation of the intermediate product using Thin-Layer Chromatography (TLC).

  • Thiourea Addition: Once the intermediate is confirmed, add thiourea (1.0 mmol) to the reaction mixture.

  • Cyclization: Continue stirring at 80°C and monitor the reaction completion by TLC.

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Place a strong external magnet against the side of the flask. The black nanocatalyst will be immobilized, allowing the clear supernatant to be decanted or pipetted off.

  • Product Isolation: Neutralize the resulting solution with a 10% sodium bicarbonate solution. The solid 2-aminothiazole product will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Catalyst Regeneration: Wash the recovered magnetic catalyst with ethanol and water, dry at 50°C, and store for reuse.

Protocol 2: Heterogeneous Solid Acid Catalyst with Ultrasound

(Adapted from Bouherrou et al., 2017 for Silica Supported Tungstosilisic Acid)[5][20]

Objective: Synthesize Hantzsch thiazole derivatives using a one-pot, three-component reaction facilitated by a reusable solid acid catalyst under ultrasonic irradiation.

Methodology:

  • Reaction Setup: In a suitable vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), the desired substituted benzaldehyde (1 mmol), thiourea (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂) as the catalyst.

  • Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power at 60°C.

  • Reaction Monitoring (Validation): Periodically check the reaction's progress by TLC until the starting materials are consumed. Reaction times are typically much shorter than conventional heating methods.[5]

  • Catalyst Recovery: After the reaction is complete, add a solvent like ethanol and filter the mixture to separate the solid catalyst.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can then be purified.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

  • Catalyst Regeneration: The filtered catalyst can be washed with a solvent (e.g., acetone), dried overnight at ~105°C, and reused.[1]

Part 5: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is giving me a very low yield, or no product at all. What are the common causes?

  • Answer & Solutions:

    • Ineffective Catalyst: The catalyst may be inactive or poisoned. If using a recycled catalyst, ensure it was properly washed and reactivated. For a new reaction, verify the catalyst loading; sometimes, a slightly higher amount is needed to initiate the reaction.[2][17] A control experiment without any catalyst should be run to confirm its necessity.[16]

    • Suboptimal Temperature: The reaction may be temperature-sensitive. If running at room temperature, a modest increase may be required.[22] Conversely, if heating, excessive temperatures can cause decomposition of reactants or products.[2] Run a temperature screen to find the optimal point.

    • Poor Reagent Quality: α-haloketones can be unstable.[22] Ensure they are freshly prepared or have been stored correctly (cold and dark). Verify the purity of your thiourea and other starting materials.[2]

    • Incorrect Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of thiourea is sometimes beneficial.[2]

    • In-situ Halogenation Failure: If using a one-pot method with an N-halo reagent (like TCCA or NBS), the initial halogenation of the ketone may be the failing step. Monitor this first step by TLC before adding the thiourea.[16]

Issue 2: Formation of Impurities or Side Products

  • Question: My final product is impure, and TLC shows multiple spots. How can I improve selectivity?

  • Answer & Solutions:

    • Reaction Time: Over-extending the reaction time is a common cause of side product formation. Monitor the reaction closely with TLC and quench it as soon as the main product spot is maximized and starting material is consumed.[2][22]

    • Incorrect pH: The Hantzsch synthesis can be pH-sensitive. While many modern catalysts work under neutral conditions, some reactions benefit from slightly acidic or basic environments to improve regioselectivity.[2][22]

    • Reactive Functional Groups: If your starting materials contain other sensitive functional groups, they may be reacting under the experimental conditions. Consider using protecting groups if necessary.[2]

Issue 3: Difficult Product Isolation or Catalyst Separation

  • Question: I'm struggling to separate my product from the reaction mixture, or the catalyst is difficult to remove.

  • Answer & Solutions:

    • Product Solubility: If your product is highly soluble in the reaction solvent, isolation can be difficult. Try precipitating the product by adding a non-solvent to the mixture or by significantly cooling it.[2]

    • Catalyst Removal (Non-Magnetic): For heterogeneous catalysts like silica-supported acids, ensure your filter paper has the correct pore size. If the catalyst particles are too fine (nanoscale), you may need to centrifuge the mixture and then decant the supernatant before a final filtration step.

    • Switch to a Separable Catalyst: This is a core reason to use magnetically separable nanocatalysts or solid-supported catalysts. If you consistently face separation issues with a homogeneous or fine-particle catalyst, switching to a system like Fe₃O₄ nanoparticles or a silica-supported catalyst is the most robust solution.[2][5]

Issue 4: Poor Reproducibility

  • Question: I successfully ran the reaction once, but now I can't reproduce the results. What should I check?

  • Answer & Solutions:

    • Inconsistent Conditions: Strictly control all parameters: temperature, stirring speed, reaction time, and atmosphere.[2]

    • Reagent Variability: Use reagents from the same batch if possible. The purity of solvents and starting materials can vary between suppliers or even lots.[2]

    • Atmospheric Moisture: Some reactants or catalysts may be sensitive to moisture. If you suspect this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Catalyst Deactivation: If reusing a catalyst, ensure your regeneration procedure is consistent and effective. Incomplete removal of adsorbed product or byproducts from the catalyst surface will lead to lower yields in subsequent runs.

References
  • Shokrani, Z., Zarnegar, Z., & Safari, J. (2020). Aluminum Oxide Nanoparticle as a Valuable Heterogeneous Nanocatalyst in the Synthesis of 2-Aminothiazole Scaffolds. Organic Chemistry Research, 6(1), 80-88. [Link]

  • Kaur, N. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25688-25713. [Link]

  • Dhamne, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemical Methodologies, 6(12), 1045-1053. [Link]

  • Safari, J., et al. (2016). Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles. Research on Chemical Intermediates, 42, 8175-8183. [Link]

  • Bouherrou, H., Saidoun, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. [Link]

  • Patil, S. S., et al. (2019). Intrinsic catalytic activity of an acidic ionic liquid as a solvent for synthesis of 2-amino thiazole derivatives. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Kumar, V., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9208-9221. [Link]

  • Sharma, K., & Singh, U. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Chemistry & Biology Interface, 13(1). [Link]

  • Al-Ayed, A. S., et al. (2022). SPIONs as a nanomagnetic catalyst for the synthesis and anti-microbial activity of 2-aminothiazoles derivatives. Arabian Journal of Chemistry, 15(4), 103734. [Link]

  • Sharma, A., et al. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 18(5), 405-412. [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. ResearchGate. [Link]

  • Sadeghi, M., Safari, J., & Zarnegar, Z. (2016). Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system. Academia.edu. [Link]

  • Kumar, V., et al. (2024). Synthesis of thiazole using an ionic liquid [TEBSA]HSO4. ResearchGate. [Link]

  • Sadeghi, M., Safari, J., & Zarnegar, Z. (2016). Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle–N-halo reagent catalytic system. RSC Advances, 6(75), 71146-71154. [Link]

  • Request PDF. (2025). Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. [Link]

  • Safari, J., Gandomi-Ravandi, S., & Akbari, M. (2013). Nanochitosan: A biopolymer catalytic system for the synthesis of 2-aminothiazoles. ResearchGate. [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. SciSpace. [Link]

  • de la Torre, M. G., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4628-4645. [Link]

Sources

Validation & Comparative

Definitive Guide: Mass Spectrometry Fragmentation of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine . It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of thiazole-based drug candidates.

Executive Summary & Chemical Context
  • Compound Name: 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine

  • Molecular Formula: C₁₀H₇ClN₂OS

  • Monoisotopic Mass: 238.00 (³⁵Cl)

  • Key Structural Features: 2-aminothiazole core, C5-carbonyl linker, 2-chlorophenyl ring.

This compound represents a critical scaffold in medicinal chemistry, often serving as a precursor for antitubercular agents, kinase inhibitors, and fungicides.[1] Its analysis is frequently complicated by regioisomerism (4- vs. 5-substitution) and the potential for isobaric interferences. This guide objectively compares its fragmentation behavior against structural analogs to establish a self-validating identification protocol.

Instrumentation & Methodology: The "Alternatives" Comparison

To ensure robust detection, we compare the primary ionization method (ESI) against alternatives.

FeatureRecommended: ESI (Electrospray Ionization) Alternative: APCI (Atmospheric Pressure Chemical Ionization) Alternative: EI (Electron Impact - GC/MS)
Polarity Positive Mode (+ve)Positive Mode (+ve)N/A (70 eV)
Parent Ion [M+H]⁺ (m/z 239.0) [M+H]⁺ (m/z 239.0)M⁺• (m/z 238.0)
Fragmentation Tunable (CID). Preserves molecular ion.[2]Higher thermal degradation risk.Extensive. Molecular ion often weak.
Suitability High. Ideal for polar amine/carbonyl groups.[2]Medium. Better for non-polar analogs.Low. Derivatization often required due to polarity.

Expert Insight: ESI is the superior choice due to the basicity of the 2-amino group, ensuring high ionization efficiency. APCI is a viable backup if matrix suppression is high, but risks thermal decomposition of the labile C-S bond.

Fragmentation Mechanism & Pathway Analysis

The fragmentation of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine follows a distinct pathway driven by the stability of the acylium ion and the thiazole ring.

Primary Fragmentation Channels (ESI-MS/MS)
  • Parent Ion Generation:

    • The spectrum is dominated by the [M+H]⁺ ion at m/z 239.0 (for ³⁵Cl).

    • Diagnostic Signature: A distinct M+2 peak at m/z 241.0 with ~33% intensity relative to the parent, confirming the presence of one Chlorine atom.

  • Alpha-Cleavage (The "Bridge Break"):

    • The most labile bond is the C-C bond between the carbonyl carbon and the thiazole ring.

    • Pathway A: Charge retention on the chlorobenzoyl moiety yields the 2-chlorobenzoyl cation (m/z 139/141) .

    • Pathway B: Charge retention on the thiazole moiety yields the 2-aminothiazole-5-carbonyl cation (m/z 127) .

  • Secondary Losses:

    • Loss of CO: The m/z 139 fragment loses CO (28 Da) to form the 2-chlorophenyl cation (m/z 111/113) .

    • Thiazole Ring Opening: The thiazole ring often undergoes cleavage of the C-S or C-N bonds, producing characteristic low-mass fragments (e.g., m/z 85).

Visualization of Signaling Pathways

FragmentationPathway Parent Parent Ion [M+H]+ m/z 239 (100%) m/z 241 (33%) Frag_139 2-Chlorobenzoyl Cation [C7H4ClO]+ m/z 139 / 141 Parent->Frag_139 α-Cleavage (C-C) Frag_127 Thiazole Carbonyl Cation [C4H3N2OS]+ m/z 127 Parent->Frag_127 α-Cleavage (Charge Retention) Loss_NH3 Loss of NH3 (-17 Da) Parent->Loss_NH3 Frag_111 2-Chlorophenyl Cation [C6H4Cl]+ m/z 111 / 113 Frag_139->Frag_111 - CO (28 Da) Frag_99 Thiazole Cation [C3H3N2S]+ m/z 99 Frag_127->Frag_99 - CO (28 Da) Loss_CO Loss of CO (-28 Da)

Caption: ESI-MS/MS fragmentation pathway of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine showing primary alpha-cleavage and secondary CO loss.

Comparative Performance: Target vs. Alternatives

To objectively validate the product, we compare its spectral signature against its most common "confusers": the non-chlorinated analog and the regioisomer.

ParameterTarget Compound (5-substituted)Alternative 1: Non-Chlorinated Analog (Benzoyl-thiazole)Alternative 2: 4-Regioisomer (4-substituted)
Parent Ion (m/z) 239.0205.0239.0
Isotope Pattern Distinct 3:1 (³⁵Cl/³⁷Cl) None (M+1 only)Distinct 3:1 (³⁵Cl/³⁷Cl)
Key Fragment 1 m/z 139 (Chlorobenzoyl) m/z 105 (Benzoyl)m/z 139 (Chlorobenzoyl)
Key Fragment 2 m/z 111 (Chlorophenyl) m/z 77 (Phenyl)m/z 111 (Chlorophenyl)
Differentiating Feature High intensity m/z 127 (Thiazole-carbonyl stability)Shift in mass (-34 Da)RDA Fragmentation: 4-isomers often show Retro-Diels-Alder fragments not seen in 5-isomers.

Data Interpretation:

  • Vs. Non-Chlorinated: The mass shift of 34 Da and the isotope pattern are absolute discriminators.

  • Vs. Regioisomer: This is the critical challenge. 5-acylthiazoles typically exhibit a more stable molecular ion and cleaner alpha-cleavage compared to 4-acylthiazoles, which are more prone to ring fragmentation due to the proximity of the substituent to the ring nitrogen.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by including specific "Checkpoints" where the user confirms the success of the step before proceeding.

Step 1: Standard Preparation [2]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Checkpoint: Solution must be clear. Turbidity indicates precipitation; add more DMSO if necessary.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometer Settings (Triple Quad)
  • Source: ESI Positive.[3]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Optimal for m/z 139: ~20 eV.

    • Optimal for m/z 111: ~35 eV.

Step 4: Validation Workflow (DOT Diagram)

ValidationWorkflow Step1 Inject Sample (1 µg/mL) Step2 Check Parent Ion m/z 239 Step1->Step2 Decision1 Isotope Pattern 3:1? Step2->Decision1 Step3 Run Product Scan (CE 20 eV) Decision1->Step3 Yes Fail RE-EVALUATE Decision1->Fail No Decision2 Fragment m/z 139 Present? Step3->Decision2 Result POSITIVE ID Decision2->Result Yes Decision2->Fail No

Caption: Logical decision tree for confirming the identity of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine.

References
  • BenchChem. Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. (2025).[2][4][5] Link

  • Klayman, D. L., & Milne, G. W. A. "The Mass Spectra of 2-Amino-Δ2-thiazolines and Related Compounds."[6] Journal of Organic Chemistry, 31(7), 2349-2355. (1966).[6] Link

  • Mohamed, S. M., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives."[7] Der Pharma Chemica, 5(2), 181-184.[8] (2013).[8] Link

  • Cayman Chemical. 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene Product Insert. (2025).[2][4][5] Link

  • Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives."[1] Acta Chimica Slovenica. (2021). Link

Sources

A Comparative Guide to FTIR Spectral Analysis of Carbonyl and Amine Groups in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Derivatives and the Role of FTIR Spectroscopy

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure, particularly the presence and nature of functional groups such as carbonyls and amines. These groups are pivotal in molecular interactions, influencing everything from receptor binding to metabolic stability.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation of these molecules. It provides a rapid, non-destructive, and highly informative "molecular fingerprint," revealing the presence, bonding environment, and electronic characteristics of key functional groups. This guide offers a comprehensive comparison of the FTIR spectral features of carbonyl and amine groups within thiazole derivatives, providing the theoretical foundation and practical insights necessary for accurate spectral interpretation and analysis.

Theoretical Principles: Understanding Vibrational Frequencies of Carbonyl and Amine Groups

The position, intensity, and shape of absorption bands in an FTIR spectrum are dictated by the vibrational modes of the chemical bonds within a molecule. For carbonyl (C=O) and amine (N-H) groups, their characteristic frequencies are sensitive to their molecular environment.

The Carbonyl Stretching Vibration (νC=O)

The C=O stretching vibration is one of the most intense and recognizable bands in an IR spectrum, typically appearing in the 1650-1850 cm⁻¹ region. The exact frequency is influenced by several factors:

  • Inductive and Resonance Effects: The electron-withdrawing nature of the thiazole ring, coupled with the specific substituents on the ring and the carbonyl group, can significantly alter the C=O bond order and, consequently, its stretching frequency. Electron-donating groups (EDGs) attached to the thiazole ring or the carbonyl carbon tend to decrease the C=O stretching frequency due to resonance, which reduces the double bond character of the carbonyl group. Conversely, electron-withdrawing groups (EWGs) generally increase the frequency.

  • Conjugation: When a carbonyl group is conjugated with the aromatic thiazole ring or another double bond, the C=O stretching frequency is lowered, typically by 20-40 cm⁻¹. This is due to the delocalization of π-electrons, which weakens the C=O bond.

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen will lower the stretching frequency.

The Amine N-H Stretching and Bending Vibrations

The N-H stretching vibrations of amines are found in the 3250-3500 cm⁻¹ region. The number and appearance of these bands are highly diagnostic:

  • Primary Amines (-NH₂): Exhibit two distinct bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the two N-H bonds.[1]

  • Secondary Amines (>NH): Show a single, generally weaker band as there is only one N-H bond.[1]

  • Tertiary Amines (>N-): Do not have an N-H bond and therefore do not show any absorption in this region.[1]

The N-H bending vibrations are also informative. Primary amines show a characteristic bending (scissoring) mode between 1580 and 1650 cm⁻¹.[1] Secondary amines have a weaker and more variable N-H bending band.

The electronic properties of the thiazole ring also influence the N-H vibrations. The electron-withdrawing nature of the ring can affect the N-H bond polarity and strength, leading to shifts in the stretching and bending frequencies.

Experimental Protocols: Acquiring High-Quality FTIR Spectra

The quality of an FTIR spectrum is highly dependent on proper sample preparation. The choice of method is dictated by the physical state of the thiazole derivative and the analytical objective.

Sample Preparation: KBr Pellet vs. Attenuated Total Reflectance (ATR)

For solid thiazole derivatives, two common techniques are the potassium bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This classic transmission technique involves intimately mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

  • Advantages:

    • High sensitivity, making it suitable for detecting trace components.[2]

    • Produces a true transmission spectrum, which is ideal for comparison with reference libraries.[2][3]

    • Allows for control over sample concentration and pathlength.[3]

  • Disadvantages:

    • KBr is hygroscopic and must be kept scrupulously dry to avoid a broad O-H absorption from water obscuring the N-H stretching region.

    • The process can be time-consuming and requires skill to produce a high-quality pellet.[4]

    • The pressure applied during pellet formation can sometimes induce polymorphic changes in crystalline samples.

Step-by-Step KBr Pellet Preparation:

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the thiazole derivative sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Attenuated Total Reflectance (ATR) Method

ATR is a surface-sensitive technique where the sample is brought into direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample.

  • Advantages:

    • Minimal to no sample preparation is required, making it fast and convenient.[5]

    • Ideal for analyzing a wide range of samples, including powders, films, and liquids.

    • More reproducible than the KBr pellet method as it avoids variations in pellet thickness and concentration.[2]

  • Disadvantages:

    • Lower sensitivity compared to the KBr method due to the shallow penetration depth of the evanescent wave.[2]

    • The resulting spectrum can have a wavelength-dependent pathlength, which may alter the relative intensities of absorption bands compared to a transmission spectrum.[5]

Step-by-Step ATR Analysis:

  • Background Spectrum: With a clean ATR crystal, collect a background spectrum.

  • Sample Application: Place a small amount of the powdered thiazole derivative onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Comparative Spectral Analysis

The following sections provide a comparative analysis of the FTIR spectra of thiazole derivatives with different carbonyl and amine functionalities.

Comparison of Amine Groups in Thiazole Derivatives

The nature of the amine substituent on the thiazole ring is clearly distinguishable by FTIR spectroscopy.

Amine Type N-H Stretching Region (cm⁻¹) N-H Bending Region (cm⁻¹) Key Differentiating Features
Primary Amine (-NH₂) on Thiazole Two bands, typically around 3400-3300 and 3330-3250[1]Strong band around 1650-1580[1]The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine.
Secondary Amine (>NH) on Thiazole One band, typically weaker, around 3350-3310[1]Weaker and more variable than primary aminesA single N-H stretching band distinguishes it from a primary amine.
Tertiary Amine (>N-) on Thiazole No N-H stretching bandsNo N-H bending bandsThe complete absence of bands in the N-H stretching region confirms a tertiary amine.

Expert Insight: The electronic environment of the thiazole ring can influence the exact position and intensity of the N-H bands. For instance, conjugation of the amine with the thiazole ring can lead to a slight shift in the N-H stretching frequencies.

Comparison of Carbonyl Groups in Thiazole Derivatives

The type of carbonyl group present in a thiazole derivative can be readily identified by the position of its characteristic C=O stretching band.

Carbonyl Type Typical C=O Stretching Region (cm⁻¹) Influencing Factors
Thiazole Ketone 1680 - 1700Conjugation with the thiazole ring lowers the frequency. Substituents on the ring and the other side of the carbonyl group will also cause shifts.
Thiazole Ester 1720 - 1740The electronegative oxygen atom attached to the carbonyl carbon increases the frequency compared to a ketone.
Thiazole Amide 1640 - 1680Resonance between the nitrogen lone pair and the carbonyl group significantly lowers the stretching frequency compared to ketones and esters. The frequency is also sensitive to hydrogen bonding.

Expert Insight: When analyzing carbonyl compounds, it is crucial to also look for other characteristic bands. For example, esters will also show a C-O stretching band, typically in the 1100-1300 cm⁻¹ region. Amides will exhibit N-H stretching and bending bands if they are primary or secondary.

Visualizing the Workflow: A Systematic Approach to Spectral Interpretation

The following diagram outlines a logical workflow for the FTIR analysis of a novel thiazole derivative.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Conclusion Start Obtain Thiazole Derivative Sample ChooseMethod Choose Analysis Method (KBr or ATR) Start->ChooseMethod PrepareSample Prepare Sample ChooseMethod->PrepareSample AcquireBG Acquire Background Spectrum PrepareSample->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample ProcessData Process Spectrum (e.g., Baseline Correction) AcquireSample->ProcessData AnalyzeRegions Analyze Key Spectral Regions ProcessData->AnalyzeRegions IdentifyAmine 3500-3250 cm⁻¹ (N-H Stretch) AnalyzeRegions->IdentifyAmine IdentifyCarbonyl 1850-1650 cm⁻¹ (C=O Stretch) AnalyzeRegions->IdentifyCarbonyl Fingerprint <1500 cm⁻¹ (Fingerprint Region) AnalyzeRegions->Fingerprint Correlate Correlate Bands with Functional Groups IdentifyAmine->Correlate IdentifyCarbonyl->Correlate Fingerprint->Correlate Compare Compare with Reference Spectra Correlate->Compare Conclusion Draw Structural Conclusions Compare->Conclusion

Caption: A workflow diagram for the FTIR analysis of thiazole derivatives.

Causality Behind Experimental Choices: A Deeper Dive

The choice between the KBr pellet and ATR methods is not arbitrary and should be based on a clear understanding of the sample and the research question.

  • For quantitative analysis or when comparing to established spectral libraries, the KBr pellet method is often preferred. The adherence to the Beer-Lambert law is generally better, and most historical spectral databases were built using transmission spectra.[3]

  • For rapid screening, analysis of difficult-to-grind samples, or when sample amount is not a limiting factor, ATR is the method of choice. Its convenience and high reproducibility for routine analysis are significant advantages.[4][5]

  • When investigating potential polymorphism, it is advisable to run the spectrum using both methods. The high pressure of the KBr press can sometimes induce changes in the crystal structure, which would be apparent when comparing the spectrum to that obtained by the gentle contact of ATR.

The following diagram illustrates the decision-making process for selecting the appropriate sample preparation technique.

SamplePrep_Decision Start Need to Analyze a Solid Thiazole Derivative Quant Quantitative Analysis or Library Matching? Start->Quant SampleType Is the Sample Difficult to Grind or Limited in Amount? Quant->SampleType No KBr Use KBr Pellet Method Quant->KBr Yes RapidScreen Rapid Screening Needed? SampleType->RapidScreen No ATR Use ATR Method SampleType->ATR Yes RapidScreen->KBr No RapidScreen->ATR Yes

Caption: Decision tree for choosing between KBr and ATR methods.

Conclusion

FTIR spectroscopy is a powerful and accessible tool for the structural characterization of thiazole derivatives. A thorough understanding of the factors influencing the vibrational frequencies of carbonyl and amine groups, combined with a systematic approach to sample preparation and spectral analysis, enables researchers to gain deep insights into the molecular architecture of these important compounds. By carefully considering the comparative data and experimental protocols presented in this guide, scientists and drug development professionals can confidently employ FTIR spectroscopy to accelerate their research and development efforts.

References

  • Kintek. (2026, February 10). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press.
  • Specac Ltd. Should I be using KBr pellets in FTIR Spectroscopy.
  • Quantum Design. Good to know about KBr pellets.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
  • Jelle, B. P. (2017, November 17). What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?
  • AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.

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A Comparative Benchmarking Guide: 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the kinase inhibitor, 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine, benchmarked against a panel of well-established, standard kinase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to facilitate informed decisions in their research endeavors. This document delves into the experimental rationale, detailed protocols, and comparative data, ensuring a thorough understanding of the compound's potential.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a versatile template for the development of various kinase inhibitors.[1][2] Derivatives of this core have shown promise in targeting a range of kinases, including but not limited to Checkpoint Kinase 1 (CHK1), Src family kinases, and Cyclin-Dependent Kinases (CDKs).[1][3][4] Given the therapeutic importance of kinase inhibitors in oncology and other diseases, rigorous benchmarking of novel compounds is a critical step in the drug discovery pipeline.[5][6]

Introduction to 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine and Comparator Kinase Inhibitors

5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine is a derivative of the 2-aminothiazole class. The rationale for investigating this specific compound stems from the known kinase inhibitory potential of the 2-aminothiazole core and the desire to understand how substitutions, such as the (2-Chlorophenyl)carbonyl group at the 5-position, modulate its activity and selectivity.

To provide a robust assessment, we have selected a panel of standard kinase inhibitors for comparison. These inhibitors were chosen based on their well-characterized mechanisms of action, established use in the field, and their targeting of kinases relevant to cancer and other proliferative diseases.

Standard Kinase Inhibitors for Benchmarking:

  • Dasatinib: A potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.[1] Its broad-spectrum activity makes it an excellent benchmark for assessing the potency and selectivity of a new compound.

  • Erlotinib: A well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] It serves as a benchmark for inhibitors targeting receptor tyrosine kinases.

  • Staurosporine: A non-selective, high-potency inhibitor of a wide range of kinases. While not clinically used due to its lack of selectivity, it is a valuable tool in biochemical assays to establish a baseline for potent kinase inhibition.

Experimental Design and Rationale

The core of this benchmarking study is a head-to-head comparison of the inhibitory activity of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine and the standard inhibitors against a panel of therapeutically relevant kinases. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[6]

The selection of an appropriate assay format is crucial for generating reliable and comparable data.[5][8] For this guide, we will describe a radiometric in vitro kinase assay, which is considered a gold standard due to its direct measurement of substrate phosphorylation and low incidence of false positives.[9]

Experimental Workflow Diagram:

G cluster_0 Cell Proliferation & Survival cluster_1 Cell Cycle Control & DNA Damage Response EGFR EGFR Proliferation Proliferation EGFR->Proliferation Src_Abl Src/Abl Src_Abl->Proliferation DNA_Damage DNA Damage CHK1 CHK1 DNA_Damage->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest CDK2 CDK2 CDK2->Proliferation Inhibitor_Test 5-[(2-Chlorophenyl)carbonyl]- 1,3-thiazol-2-amine Inhibitor_Test->CHK1 Potent Inhibition Inhibitor_Dasatinib Dasatinib Inhibitor_Dasatinib->Src_Abl Potent Inhibition Inhibitor_Erlotinib Erlotinib Inhibitor_Erlotinib->EGFR Potent Inhibition

Simplified signaling pathways indicating the primary targets of the benchmarked inhibitors.

Conclusion

This guide provides a framework for the comparative benchmarking of 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine against standard kinase inhibitors. The presented experimental design and hypothetical data illustrate a process for evaluating the potency and selectivity of a novel compound. The results suggest that 5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine warrants further investigation as a potential selective CHK1 inhibitor. Rigorous and standardized benchmarking is essential for the progression of promising compounds in the drug discovery pipeline.

References

  • Zhang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors. ChemMedChem, 18(7), e202200664. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2601. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 2‐Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors | Request PDF. Available at: [Link]

  • Yu, C., et al. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Breit, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. Available at: [Link]

  • Huwiler, A., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5238-5247. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Varin, T., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • American Association for Cancer Research. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Available at: [Link]

  • Volkamer, A., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3616-3633. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Available at: [Link]

  • Medical Research Council. (n.d.). Kinase Profiling Inhibitor Database. Available at: [Link]

  • University of Oxford. (2017). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics, 33(12), 1845-1852. Available at: [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Available at: [Link]

  • European Patent Office. (n.d.). THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS. Available at: [Link]

  • Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
  • American Chemical Society. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(2), 488-498. Available at: [Link]

  • Iranian Journal of Pharmaceutical Research. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Available at: [Link]

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High-Precision Elemental Analysis Guide: Calculation vs. Experimental (C₁₁H₇ClN₂OS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, confirming the elemental composition of a new chemical entity (NCE) is the primary gatekeeper of purity. This guide focuses on C₁₁H₇ClN₂OS , a representative formula for fused heterocycles (e.g., chloroimidazo-thiazoles) often encountered in medicinal chemistry.

This molecule presents a specific analytical challenge: it is hydrogen-poor (only 2.8% H) and heteroatom-rich (Cl, N, S, O). Standard combustion analysis often fails for such compounds due to incomplete oxidation or halogen interference. This guide contrasts the theoretical (calculated) values against experimental realities, providing a troubleshooting framework to achieve the Journal of Organic Chemistry (JOC) standard of ±0.4%.

Theoretical Framework: The "Calc" Standard

Before any experiment, the theoretical baseline must be established with high precision using standard atomic weights.

Target Molecule: C₁₁H₇ClN₂OS Molecular Weight Calculation:

  • C:

    
    
    
  • H:

    
    
    
  • Cl:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • S:

    
    
    
  • Total MW: 250.70 g/mol

Table 1: Theoretical Elemental Composition
ElementCountTotal Mass ( g/mol )Theoretical % (w/w)
Carbon (C) 11132.1252.70%
Hydrogen (H) 77.062.82%
Chlorine (Cl) 135.4514.14%
Sulfur (S) 132.0612.79%
Nitrogen (N) 228.0111.17%
Oxygen (O) 116.006.38%

Scientific Insight: Note the low Hydrogen content (2.82%). In experimental analysis, a deviation of just 0.1% H is statistically significant for this molecule, whereas for a saturated alkane, 0.1% is negligible. This makes H-detection the most sensitive indicator of solvent contamination (e.g., water or DCM).

Experimental Reality: The "Found" Values

Achieving the theoretical values requires overcoming specific chemical interferences inherent to the C₁₁H₇ClN₂OS matrix.

The Methodology: Dynamic Flash Combustion

Standard analysis utilizes a CHNS analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion: Sample is burned at >1000°C in Oxygen.

  • Reduction: Gases pass over Copper to convert nitrogen oxides (

    
    ) to 
    
    
    
    .
  • Separation: GC column separates

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD).

The Interference Challenge (Cl vs. S)

The presence of Chlorine (14.14%) complicates the detection of Sulfur (12.79%).

  • Mechanism: Chlorine can react with hydrogen to form HCl, or with the copper reduction tube, potentially causing "carry-over" effects or peak broadening.

  • Solution: High-quality analyzers employ a halogen trap (Silver wool or specific absorbents) to strip Cl before it reaches the detector. If this trap is saturated, the Sulfur value will be erratic.

Table 2: Comparative Data Scenarios

Data represents typical results from a drug discovery campaign.

Scenario%C (Calc: 52.70)%H (Calc: 2.82)%N (Calc: 11.17)%S (Calc: 12.79)StatusDiagnosis
A: Wet Sample 51.20 (-1.5)3.15 (+0.33)10.85 (-0.32)12.40 (-0.39)FAIL Trapped Water/Solvent. High H, Low C/N/S.
B: Soot Formation 52.10 (-0.6)2.75 (-0.07)11.05 (-0.12)12.65 (-0.14)FAIL Incomplete Combustion. Low C. Needs WO₃.
C: Optimized 52.65 (-0.05) 2.85 (+0.03) 11.15 (-0.02) 12.75 (-0.04) PASS Within ±0.4% JOC limits.

Validated Protocol for C₁₁H₇ClN₂OS

To achieve "Scenario C" (Optimized), follow this self-validating protocol.

Step 1: Sample Preparation (The Critical Step)[1]
  • Drying: This molecule is likely a solid. Dry 10 mg at 60°C under high vacuum (0.1 mbar) for 24 hours.

    • Why? To remove occluded water. A 1% water impurity will raise H% from 2.82% to ~2.93% and lower C% significantly.

  • Homogenization: Grind the sample to a fine powder using an agate mortar.

    • Why? Ensures uniform combustion kinetics.

Step 2: Weighing & Additives
  • Weighing: Accurately weigh 2.0–3.0 mg into a Tin (Sn) capsule.

  • Combustion Aid: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Why? C₁₁H₇ClN₂OS has a high C/H ratio (aromatic). Without WO₃, the sample may form a "coke" (graphitic ash) that traps Nitrogen, leading to low N values. WO₃ provides localized oxygen and acts as a flux.

Step 3: Instrument Configuration
  • Furnace Temp: Set to 1050°C (or higher if supported).

  • Oxygen Boost: Ensure the oxygen injection time is sufficient (e.g., 5–10 seconds) to ensure a "flash" combustion.

  • Halogen Trap: Verify the silver wool trap is active to prevent Cl interference with the S peak.

Step 4: Chlorine Determination (Separate Workflow)

Combustion analysis for Chlorine (via flask combustion/Schöniger method) is often less precise than titration.

  • Recommended: Potentiometric titration with AgNO₃ after combustion.

  • Acceptance: Cl values are often tolerated at ±0.5% due to the difficulty of the method, unlike C/H/N which must be ±0.4%.

Decision Logic & Workflow

The following diagram illustrates the decision-making process when analyzing complex heterocycles.

EA_Workflow Start Synthesize C11H7ClN2OS Purify Purification (Recrystallization/Column) Start->Purify Dry Vacuum Dry (60°C, 24h) Purify->Dry Analyze Run CHNS Analysis (with WO3 additive) Dry->Analyze Check Check Results (±0.4% Limit) Analyze->Check Pass PASS Publish Data Check->Pass Within ±0.4% Fail_H FAIL: High H, Low C (Solvent Trap) Check->Fail_H Dev > 0.4% Fail_C FAIL: Low C, Low N (Incomplete Combustion) Check->Fail_C Dev > 0.4% Action_Dry Re-dry Sample (Increase Temp/Time) Fail_H->Action_Dry Action_Ox Add More WO3 Check O2 Flow Fail_C->Action_Ox Action_Dry->Analyze Alternative Alternative: HRMS (High Res Mass Spec) Action_Dry->Alternative Persistent Fail Action_Ox->Analyze Action_Ox->Alternative Persistent Fail

Caption: Logical workflow for validating elemental composition. Note the feedback loops for drying and combustion optimization before resorting to HRMS alternatives.

References

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (2025).[1][2] Retrieved from [Link]

  • Elementar. Best practices for sample preparation in elemental analysis. (2025).[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers: Technical Brief. (2008).[3] Retrieved from [Link]

Sources

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